Sodium lauroyl aspartate
Description
Overview of Amino Acid-Based Surfactants within Green Chemistry Paradigms
Amino acid-based surfactants (AAS) are a class of surface-active agents that have garnered significant attention in chemical research due to their alignment with the principles of green chemistry. uq.edu.aualfa-chemistry.com These surfactants are derived from renewable resources, specifically amino acids and fatty acids, which are natural compounds. alfa-chemistry.com This origin contributes to their favorable environmental profile, a key aspect of green chemistry.
One of the primary advantages of AAS is their high biodegradability. alfa-chemistry.comacademie-sciences.fr They readily decompose into their constituent amino acids and fatty acids, minimizing their environmental persistence and impact on aquatic ecosystems. alfa-chemistry.comacademie-sciences.fr This contrasts with many traditional petroleum-based surfactants, which can be more resistant to degradation. alfa-chemistry.com
From a chemical synthesis perspective, advancements are being made to develop greener routes for AAS production. While traditional methods like the Schotten-Baumann reaction using acyl chlorides are effective, they can involve harsh chemicals. bbwpublisher.comchalmers.se Research is increasingly focused on enzymatic synthesis and chemo-enzymatic methods, which utilize enzymes as catalysts under milder reaction conditions, reducing waste and energy consumption. bbwpublisher.comresearchgate.netresearchgate.net The use of fatty acid methyl esters or triglycerides from natural oils as acylating agents also represents a more environmentally benign approach compared to acyl chlorides. chalmers.se
The inherent properties of AAS also contribute to their "green" profile. They are generally characterized by low toxicity and are often mild, making them suitable for a wide range of applications. scielo.br Their versatility and performance are comparable to conventional surfactants, but with a superior environmental and safety profile. alfa-chemistry.com
Classification and Structural Context of Sodium Lauroyl Aspartate
N-acyl amino acid surfactants are a prominent category within the broader class of amino acid-based surfactants. Their general structure consists of a hydrophilic amino acid headgroup and a hydrophobic fatty acid tail, linked by an amide bond. alfa-chemistry.comchalmers.se This amphiphilic nature is responsible for their surface-active properties.
These surfactants can be classified based on the nature of the amino acid headgroup. For instance, surfactants derived from neutral amino acids like glycine (B1666218) or alanine (B10760859) will have different properties than those derived from acidic amino acids like glutamic acid or aspartic acid, which contain additional carboxyl groups. chalmers.se
This compound falls into the category of N-acyl amino acid surfactants where the hydrophilic headgroup is derived from aspartic acid. Specifically, it is the monosodium salt of N-lauroyl-L-aspartic acid. ontosight.ainih.gov Its structure features:
A lauroyl group: This is the hydrophobic tail, derived from lauric acid, a 12-carbon saturated fatty acid. evitachem.com
An aspartate moiety: This is the hydrophilic head, containing two carboxyl groups and an amine group, which is acylated. evitachem.com
The presence of the two carboxyl groups in the aspartate headgroup influences its properties, such as its response to changes in pH and its interaction with other molecules. mdpi.com
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C16H27NNaO5 | fda.gov |
| Molecular Weight | 337.39 g/mol | nih.govfda.gov |
| Appearance | White to light yellow powder | ontosight.ai |
| IUPAC Name | sodium;(2S)-2-(dodecanoylamino)butanedioate;hydron | nih.gov |
| CAS Number | 41489-18-3 | nih.gov |
Research Significance and Academic Rationale for Studying this compound
The study of this compound is driven by its unique properties and its potential as a model compound for understanding structure-property relationships in amino acid-based surfactants. Research has shown that this compound exhibits excellent surface activity, foaming, and emulsifying properties. mdpi.com
A key area of research is the comparison of its performance with other N-acyl amino acid surfactants. For instance, studies have compared this compound with sodium lauroyl glutamate (B1630785), which has a similar structure but a different amino acid headgroup. mdpi.com These studies have revealed that the smaller polar head size of this compound contributes to differences in their properties and their response to pH changes. mdpi.com
Furthermore, research into the synthesis of N-acyl amino acid surfactants, including those based on aspartic acid, is ongoing. bbwpublisher.com The development of efficient and environmentally friendly synthesis methods, such as enzymatic and chemo-enzymatic processes, is a significant focus. bbwpublisher.comresearchgate.net
The academic interest in this compound also stems from its potential applications in various fields, which drives further investigation into its fundamental properties. Its mildness and performance characteristics make it a subject of interest in formulations where these properties are highly desired.
Historical Trajectories and Evolution of Research on Acyl Amino Acid Surfactants
The scientific exploration of amino acid-based surfactants dates back to the early 20th century, shortly after the discovery of amino acids and vegetable oil derivatives as viable raw materials. rsc.org The initial patents for the application of acyl amino acid derivatives, specifically acyl sarcosinates and acyl aspartates, as surfactants in cleaning products were filed by Hentrich and colleagues, marking a significant milestone in their commercial development. academie-sciences.fr
Following these early developments, a considerable body of research has been dedicated to the synthesis and characterization of acyl amino acids. academie-sciences.fr The Schotten-Baumann reaction, which involves the reaction of an amino acid with a long-chain acyl chloride, has been a cornerstone of their synthesis for many years. chalmers.se
Over the last few decades, and particularly in more recent years, research has intensified, with a strong focus on the "green" aspects of these surfactants. chalmers.se This has led to the exploration of alternative synthesis routes that avoid the use of acyl chlorides, such as using triglycerides or fatty acid methyl esters derived from natural oils. chalmers.se
The development of enzymatic synthesis methods represents a significant evolution in the field. bbwpublisher.comresearchgate.net Researchers have investigated the use of various enzymes, such as lipases and proteases, to catalyze the acylation of amino acids under mild conditions, offering a more sustainable and environmentally friendly approach. researchgate.netcsic.es The study of dimeric or "gemini" amino acid surfactants, which have two hydrophobic tails and two hydrophilic headgroups, is another area of more recent research that has expanded the structural diversity and potential applications of this class of compounds. academie-sciences.fr
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C16H27NNa2O5 |
|---|---|
Molecular Weight |
359.37 g/mol |
IUPAC Name |
disodium;2-(dodecanoylamino)butanedioate |
InChI |
InChI=1S/C16H29NO5.2Na/c1-2-3-4-5-6-7-8-9-10-11-14(18)17-13(16(21)22)12-15(19)20;;/h13H,2-12H2,1H3,(H,17,18)(H,19,20)(H,21,22);;/q;2*+1/p-2 |
InChI Key |
WUIVWRSHESPBPX-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC(CC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Sodium Lauroyl Aspartate
Conventional Chemical Synthesis Routes
Conventional synthesis relies on well-established organic chemistry reactions, primarily the Schotten-Baumann reaction and direct amidation using fatty acid esters. These methods are widely used in industrial production.
Schotten-Baumann Reaction Mechanisms and Optimization
The Schotten-Baumann reaction is a primary method for synthesizing Sodium Lauroyl Aspartate. evitachem.com This reaction involves the acylation of the amino group of aspartic acid using an acyl chloride. iitk.ac.in The fundamental mechanism proceeds via a nucleophilic acyl substitution. iitk.ac.in
The process begins with the deprotonation of the amino group of sodium aspartate under alkaline conditions, making it a potent nucleophile. This nucleophile then attacks the electrophilic carbonyl carbon of lauroyl chloride, forming a tetrahedral intermediate. iitk.ac.in Subsequently, this intermediate collapses, expelling the chloride ion and forming the stable amide bond of N-lauroyl-L-aspartic acid. The reaction is typically conducted in an aqueous or mixed-solvent system (e.g., water-acetone) to facilitate the dissolution of both the hydrophilic amino acid salt and the hydrophobic acyl chloride. nih.gov The base, usually sodium hydroxide (B78521), serves to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction, which in turn produces sodium chloride as a salt byproduct. nih.gov
Optimization of this reaction focuses on controlling pH, temperature, and the rate of addition of the acyl chloride to maximize the yield of the desired N-acyl amino acid and minimize the hydrolysis of the lauroyl chloride, which would otherwise form lauric acid as an impurity. nih.gov
Amidation Reactions utilizing Methyl Laurate and Aspartate
An alternative to the Schotten-Baumann reaction is the amidation of sodium aspartate using methyl laurate, the methyl ester of lauric acid. researchgate.netresearchgate.net This route is considered advantageous from an environmental and safety perspective as it avoids the use of hazardous acyl chlorides and the generation of chlorinated byproducts. chalmers.se
In this process, sodium aspartate reacts with methyl laurate, typically in a solvent such as methanol (B129727). iosrjournals.org The reaction involves a nucleophilic attack by the amino group of aspartate on the carbonyl carbon of the methyl ester. This leads to the formation of the amide bond and the release of methanol as a byproduct. The reaction often requires a catalyst and elevated temperatures to proceed at a practical rate. iosrjournals.org
Exploration of Reaction Conditions and Stoichiometric Ratios
The efficiency and outcome of this compound synthesis are highly dependent on the specific reaction conditions.
For the Schotten-Baumann reaction , a crucial parameter is the pH, which is typically maintained in the alkaline range of 10 to 11 to ensure the amino group is sufficiently nucleophilic while minimizing unwanted side reactions. evitachem.com The stoichiometric ratio between the lauroyl chloride and sodium aspartate is generally kept close to 1:1 to ensure complete acylation without a large excess of either reactant. evitachem.com The reaction is often carried out in a mixed solvent system to improve the mutual solubility of the reactants. researchgate.net
For the amidation reaction with methyl laurate , conditions involve refluxing the reactants in a methanol solvent at temperatures between 80-90°C for several hours (e.g., 6-8 hours). iosrjournals.org The selection of an appropriate catalyst is critical for driving this reaction. iosrjournals.org
Below is a comparative table of typical reaction conditions:
| Parameter | Schotten-Baumann Reaction | Amidation with Methyl Laurate |
| Acylating Agent | Lauroyl Chloride | Methyl Laurate |
| Amino Acid Source | Sodium Aspartate | Sodium Aspartate |
| Typical Solvent | Water-Organic Solvent Mixture (e.g., Acetone) nih.gov | Methanol iosrjournals.org |
| pH | 10 - 11 evitachem.com | Not specified, catalyst-dependent |
| Temperature | Room Temperature to moderately elevated | 80 - 90°C (Reflux) iosrjournals.org |
| Stoichiometry | ~1:1 (Acyl Chloride:Amino Acid) evitachem.com | Varies based on optimization |
| Byproduct | Sodium Chloride nih.gov | Methanol iosrjournals.org |
Role of Catalysis in Chemical Synthesis Pathways
Catalysis plays a pivotal role in both major chemical synthesis routes, either by facilitating the reaction or by being integral to the creation of precursors.
In the Schotten-Baumann pathway , the primary "catalytic" role is played by the base (e.g., sodium hydroxide), which is technically a reagent required in stoichiometric amounts to neutralize the HCl byproduct. iitk.ac.innih.gov However, some research indicates that N-acyl amino acids themselves can act as catalysts, potentially promoting the acylation process without the need for additional, potentially toxic catalysts. evitachem.com Furthermore, catalysts like sodium N-lauroyl, N-methyl taurate can be used to facilitate the preceding step: the chlorination of fatty acids to produce the lauroyl chloride reactant. google.com
In the amidation pathway using methyl laurate , a catalyst is essential to achieve reasonable reaction rates. Sodium methoxide (B1231860) is a commonly used catalyst for this type of amidation in a methanol solvent. iosrjournals.orggoogle.com Zeolite catalysts have also been reported as effective for the amidation of amino acids with fatty acid methyl esters, offering a potentially greener, heterogeneous catalytic option. chalmers.se
| Synthesis Route | Catalyst Type | Specific Example | Role |
| Schotten-Baumann | Base (Reagent) | Sodium Hydroxide | Neutralizes HCl byproduct nih.gov |
| Schotten-Baumann | N-Acyl Amino Acid | Sodium Lauroyl Glycinate | Catalyzes formation of acyl chloride precursor google.com |
| Amidation | Alkali Metal Alkoxide | Sodium Methoxide | Facilitates amidation of methyl ester iosrjournals.org |
| Amidation | Heterogeneous | Zeolite | Facilitates amidation of methyl ester chalmers.se |
Purification and Yield Enhancement Strategies in Chemical Synthesis
Achieving high purity and yield is a critical final step in the synthesis of this compound. The crude product from chemical synthesis often contains unreacted starting materials, byproducts, and salts. researchgate.net
A primary method for purification is recrystallization . This technique, often employed for similar surfactants, involves dissolving the crude product in a suitable solvent, such as an alcohol like methanol, at an elevated temperature and then allowing it to cool. whiterose.ac.uk The desired product crystallizes out of the solution, leaving impurities behind. The resulting crystals can then be isolated via filtration. whiterose.ac.uk
Yield enhancement is directly tied to the optimization of reaction conditions as described previously. Maintaining the optimal pH and temperature, controlling the stoichiometry of reactants, and selecting an efficient solvent system are all crucial for maximizing the conversion of starting materials into the final product. evitachem.comresearchgate.net For instance, the yield of N-acylated glutamic acid was found to be highly dependent on the composition of the mixed solvent used in the reaction. researchgate.net Purity can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), which has been used to confirm purities as high as 99% for this compound. researchgate.netresearchgate.net
Novel Derivatization Strategies and Analogous Compound Synthesis
Research into amino acid-based surfactants extends beyond this compound to include a wide range of derivatives and analogues. These studies explore how modifications to the hydrophobic tail and the hydrophilic headgroup affect the compound's physicochemical properties.
Synthesis of Related N-Dodecyl Aspartic Acid Derivatives
The fundamental structure of this compound can be altered to create related derivatives with unique properties. One approach involves modifying how the hydrophobic group is attached or by adding multiple tails.
A notable example is the synthesis of N-dodecyl aspartic acid, a zwitterionic surfactant, which can be prepared from dodecylamine, maleic acid anhydride, and sodium hydroxide in an ethanol-water solvent system. researchgate.net This method results in a different linkage compared to the amide bond in this compound. Another strategy involves the esterification of aspartic acid with medium-chain alcohols to produce double-tailed cationic surfactants. chalmers.se For instance, reacting aspartic acid with octyl alcohol can yield a surfactant with two octyl chains attached to the carboxyl groups of the aspartic acid headgroup. chalmers.se These structural variations significantly influence the self-assembly behavior and potential applications of the resulting surfactants.
Exploration of Alkyl Chain Length and Hydrophobic Modification Effects
The length and structure of the hydrophobic alkyl chain are critical determinants of a surfactant's properties. Researchers have systematically synthesized series of amino acid surfactants with varying chain lengths to establish structure-property relationships. nih.govrsc.org
A general and consistent finding is that increasing the length of the alkyl chain enhances the hydrophobicity of the surfactant. acs.org This leads to a decrease in the critical micelle concentration (CMC), which is the concentration at which surfactant molecules begin to form micelles. researchgate.netnih.gov For several series of amino acid-derived surfactants, a linear relationship has been observed between the logarithm of the CMC and the number of carbon atoms in the alkyl chain. nih.govrsc.org
The table below, based on data for N-acyl glutamate (B1630785) and N-acyl phenylalaninate surfactants, illustrates this trend.
| Acyl Chain Length | log(CMC) for N-Acyl Glutamate | log(CMC) for N-Acyl Phenylalaninate |
| C12 | -2.30 | -2.52 |
| C14 | -3.00 | -3.22 |
| C16 | -3.80 | -3.92 |
| C18 | -4.30 | -4.52 |
| Data derived from trends reported in the literature. chalmers.se |
Beyond chain length, other hydrophobic modifications, such as introducing unsaturation (a cis-double bond) into the alkyl chain, also impact surfactant performance. nih.gov These changes affect not only the CMC but also foaming capacity, foam stability, and interactions with biological membranes. chalmers.seub.edu For example, in one study, foamability was found to decrease with increasing acyl chain length, while foam stability increased. chalmers.se
Synthesis of Dicarboxylic Amino Acid Surfactant Analogues
Surfactants based on dicarboxylic amino acids form an important class, with aspartic acid and glutamic acid being the most common headgroups. chalmers.se These amino acids differ by a single methylene (B1212753) group in the spacer between their two carboxyl groups, a small structural change that leads to significant differences in surfactant properties. chalmers.se
Numerous studies have synthesized and compared N-acyl aspartates and N-acyl glutamates. For example, sodium N-lauroyl aspartate (SLA) and sodium N-lauroyl glutamate (SLG) were prepared by the amidation of the respective amino acid with methyl laurate. researchgate.net Comparative studies have shown that SLA often exhibits superior surface activity, foaming, and emulsifying properties compared to SLG. researchgate.netmdpi.com This difference is partly attributed to the smaller polar head size of the aspartate derivative. mdpi.com
The spacing between the carboxyl groups also influences how these surfactants interact with divalent cations like Ca²⁺. It has been suggested that lauroyl aspartate can form an intramolecular complex with calcium ions, whereas lauroyl glutamate forms intermolecular complexes. researchgate.net This leads to different behaviors in hard water, with the glutamate derivative showing higher calcium tolerance. researchgate.net The pH-dependent properties of these surfactants are also a key area of investigation, as the protonation state of the two carboxyl groups changes with pH, affecting surface activity and foam stability. researchgate.netchalmers.se
Molecular Architecture and Structure Function Relationships in Sodium Lauroyl Aspartate Systems
Detailed Structural Characterization Techniques for Research
The precise elucidation of the molecular structure of sodium lauroyl aspartate is fundamental to understanding its chemical behavior and functionality. A suite of analytical techniques is employed in research to confirm its identity, purity, and detailed architecture. These methods provide complementary information, from the atomic connectivity to the elemental composition, ensuring a comprehensive characterization of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules by mapping the chemical environments of their atomic nuclei, primarily hydrogen (¹H NMR) and carbon (¹³C NMR). slideshare.netjchps.com For this compound, NMR analysis provides definitive evidence of its constituent parts: the lauroyl tail, the aspartate headgroup, and the amide linkage.
In ¹H NMR, the signals (resonances) are characterized by their chemical shift (δ), integration (relative number of protons), and multiplicity (splitting pattern). The protons of the lauroyl chain's terminal methyl group (CH₃) typically appear at the most up-field position (lowest δ value), while the numerous methylene (B1212753) groups (-CH₂-) of the fatty acid chain produce a large, overlapping signal cluster at a slightly higher chemical shift. Protons closer to the electron-withdrawing amide group are "deshielded" and resonate at a higher chemical shift. The protons on the aspartate residue, particularly the α-hydrogen adjacent to the nitrogen and carboxyl groups, appear at a distinct downfield position.
¹³C NMR spectroscopy provides information on the carbon skeleton. Each chemically distinct carbon atom gives a separate signal. Key resonances include the carbonyl carbons of the amide and the two carboxylate groups, which appear at the most downfield positions. The carbons of the lauroyl alkyl chain are observed in the upfield region of the spectrum.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Lauroyl -CH₃ | ~0.8-0.9 | ~14 |
| Lauroyl -(CH₂)₈- | ~1.2-1.4 | ~22-32 |
| Lauroyl -CH₂-CH₂-C=O | ~1.5-1.7 | ~25 |
| Lauroyl -CH₂-C=O | ~2.1-2.3 | ~36 |
| Aspartate -CH₂-COO⁻ | ~2.7-2.9 | ~35-37 |
| Aspartate α-CH | ~4.5-4.8 | ~50-52 |
| Amide N-H | ~7.5-8.5 | N/A |
| Amide -C=O | N/A | ~172-175 |
| Aspartate -COO⁻ | N/A | ~175-178 |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The FTIR spectrum of this compound displays characteristic absorption bands that confirm its key structural features.
The presence of the amide linkage is confirmed by a strong absorption band around 1640-1680 cm⁻¹ due to the C=O stretching vibration (Amide I band) and another band around 1540-1560 cm⁻¹ corresponding to the N-H bending vibration (Amide II band). The stretching vibration of the N-H bond itself is observed in the region of 3200-3400 cm⁻¹. The long lauroyl hydrocarbon chain is identified by strong, sharp peaks around 2850-2960 cm⁻¹ from C-H stretching vibrations. A crucial feature is the strong, broad absorption band for the carboxylate (COO⁻) groups of the aspartate residue, typically appearing in the 1550-1610 cm⁻¹ and 1380-1420 cm⁻¹ regions, corresponding to their asymmetric and symmetric stretching vibrations, respectively.
Table 2: Characteristic IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3200-3400 | N-H Stretch | Amide |
| 2850-2960 | C-H Stretch | Alkyl Chain (Lauroyl) |
| ~1640-1680 | C=O Stretch (Amide I) | Amide |
| ~1550-1610 | C=O Asymmetric Stretch | Carboxylate (COO⁻) |
| ~1540-1560 | N-H Bend (Amide II) | Amide |
| ~1380-1420 | C=O Symmetric Stretch | Carboxylate (COO⁻) |
Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragments produced upon ionization. chemguide.co.uklibretexts.org For this compound (monosodium form, C₁₆H₂₈NNaO₅), the expected molecular weight is approximately 337.39 g/mol . fda.govnih.gov
In an MS experiment, the molecule can be detected as a molecular ion (M⁺) or, more commonly in techniques like electrospray ionization (ESI-MS), as a protonated molecule [M+H]⁺ or a sodiated adduct [M+Na]⁺. The fragmentation pattern provides a molecular fingerprint. chemguide.co.uklibretexts.org Common fragmentation pathways for N-acyl amino acids involve cleavage of the amide bond. For the parent acid, N-lauroyl-L-aspartic acid, characteristic fragments include peaks at m/z 157 and m/z 43. nih.gov The fragmentation of this compound would be expected to produce ions corresponding to the loss of parts of the lauroyl chain or cleavage at the amide bond, yielding fragments related to the lauroyl group and the aspartate moiety.
Table 3: Expected Mass Spectrometry Peaks for this compound and its Parent Acid
| m/z Value | Possible Ion/Fragment | Origin |
|---|---|---|
| ~338 | [M+H]⁺ (for monosodium salt) | Protonated molecular ion |
| ~360 | [M+Na]⁺ (for monosodium salt) | Sodiated molecular ion |
| 183 | [C₁₂H₂₃O]⁺ | Lauroyl acylium ion |
| 157 | Fragment from parent acid nih.gov | Cleavage within the molecule |
| 132/133 | Aspartate-related fragment | Cleavage of the amide bond |
| 43 | [C₃H₇]⁺ | Fragment from alkyl chain |
Elemental Analysis for Compositional Verification
Elemental analysis is a process that determines the mass percentage of each element (carbon, hydrogen, nitrogen, etc.) in a compound. This experimental data is compared against the theoretical percentages calculated from the proposed molecular formula to verify its elemental composition and purity. For this compound (monosodium form), the molecular formula is C₁₆H₂₈NNaO₅. nih.gov
The theoretical elemental composition is calculated based on the atomic weights of the constituent elements and the molecular weight of the compound (337.39 g/mol ). nih.gov Experimental results that closely match these theoretical values provide strong evidence for the correctness of the assigned molecular formula.
Table 4: Elemental Composition of this compound (C₁₆H₂₈NNaO₅)
| Element | Symbol | Atomic Weight (g/mol) | Theoretical Percentage (%) |
|---|---|---|---|
| Carbon | C | 12.01 | 56.96% |
| Hydrogen | H | 1.01 | 8.36% |
| Nitrogen | N | 14.01 | 4.15% |
| Sodium | Na | 22.99 | 6.81% |
| Oxygen | O | 16.00 | 23.71% |
Impact of Molecular Components on Interfacial and Bulk Behavior
The distinct chemical functions of this compound arise directly from its amphiphilic architecture, which features a polar (hydrophilic) head and a non-polar (hydrophobic) tail. The interplay between these components dictates how the molecule behaves at interfaces (e.g., air-water or oil-water) and within the bulk of a solution.
Role of the Lauroyl Group in Hydrophobic Interactions
The lauroyl group, a 12-carbon saturated acyl chain (CH₃(CH₂)₁₀CO-), constitutes the hydrophobic tail of the this compound molecule. cosmileeurope.eu This long, non-polar hydrocarbon chain is water-repellent and is the primary driver of the compound's surface activity. biolinscientific.com In an aqueous environment, the hydrophobic tails are thermodynamically driven to minimize their contact with water molecules. This phenomenon, known as the hydrophobic effect, governs the interfacial and bulk behavior of the surfactant.
At an air-water or oil-water interface, the surfactant molecules spontaneously orient themselves with the hydrophobic lauroyl tail directed away from the water phase (into the air or oil) and the hydrophilic aspartate headgroup remaining in the water. biolinscientific.com This alignment disrupts the cohesive energy at the water's surface, thereby reducing the surface tension. Surfactant properties, including cleaning and emulsifying capabilities, are largely dependent on the length and nature of this fatty acid chain. nih.gov
In the bulk aqueous phase, once the concentration of the surfactant reaches a certain point known as the critical micelle concentration (CMC), the molecules self-assemble into spherical aggregates called micelles. nih.gov In these structures, the lauroyl tails cluster together to form a non-polar core, effectively shielded from the water, while the hydrophilic aspartate headgroups form the outer shell, interacting with the surrounding water molecules. This micellization is a direct consequence of the hydrophobic interactions of the lauroyl group and is essential for the solubilization of oils, fats, and other non-polar substances in water.
Influence of the Aspartate Moiety and its Carboxylic Groups on Hydrophilicity
The hydrophilicity of this compound is significantly influenced by the presence of the aspartate moiety, which contains two carboxylic acid groups. This dicarboxylic nature imparts a higher degree of water solubility and a distinct hydrophilic character compared to surfactants with a single carboxylic group.
The presence of the additional carboxylate group in N-lauroyl aspartate contributes to a much higher critical micelle concentration (CMC), a key indicator of surfactant efficiency and hydrophilicity. Research comparing N-acyl amino acid surfactants has shown that the disodium (B8443419) salts of N-lauroyl aspartate and N-lauroyl glutamate (B1630785) exhibit significantly higher CMC values than sodium N-lauroyl glycinate, which has only one carboxylate group. researchgate.net This indicates that a greater concentration of the dicarboxylic surfactants is required to reach the point of micelle formation, reflecting their stronger interaction with the aqueous phase.
The two carboxylic groups also play a crucial role in the surfactant's interaction with metal ions. For instance, lauroyl aspartate has been found to form an intramolecular complex with calcium ions. researchgate.net This chelation ability can influence the surfactant's performance in hard water by sequestering calcium ions that would otherwise precipitate with the surfactant.
Stereochemical Aspects of the Aspartate Moiety and its Effect on Performance
The aspartate moiety in this compound is chiral, existing as L-aspartic acid and D-aspartic acid enantiomers. While L-aspartic acid is the naturally occurring and more common form used in protein biosynthesis, D-aspartic acid is also found in biological systems and has distinct physiological roles. wikipedia.org
In the context of this compound as a surfactant, the vast majority of commercially available and researched variants utilize the L-aspartate form. A comprehensive search of scientific literature reveals a notable lack of studies directly comparing the surfactant properties of sodium N-lauroyl-L-aspartate with its D-enantiomer, sodium N-lauroyl-D-aspartate. Consequently, there is limited direct evidence to detail the specific effects of the aspartate moiety's stereochemistry on the performance characteristics of the resulting surfactant, such as its CMC, surface tension reduction, foaming ability, or emulsification properties. While stereochemistry is known to influence the packing and self-assembly of molecules in other systems, its specific impact within the context of N-lauroyl aspartate surfactants remains an area requiring further investigation.
Comparative Structural Studies with Analogues
To better understand the structure-property relationships of this compound, it is insightful to compare it with structurally similar N-acyl amino acid surfactants. These comparisons highlight the effects of variations in the polar head group size, the nature of the alpha-substituent on the amino acid, and the role of intermolecular forces.
Comparison of Polar Head Group Size and its Consequence on Activity (e.g., vs. Sodium Lauroyl Glutamate)
A close analogue of this compound is sodium lauroyl glutamate, which differs only by the presence of an additional methylene group in the side chain of the amino acid, resulting in a slightly larger polar head group. This seemingly minor structural difference can have a discernible impact on their surfactant properties.
The critical micelle concentration (CMC) is a fundamental parameter for evaluating surfactant activity. Studies have shown that the disodium salts of N-lauroyl aspartate and N-lauroyl glutamate have very similar CMC values, 73 mmol/L and 74 mmol/L, respectively. researchgate.net This suggests that the small increase in the size of the hydrophilic headgroup from aspartate to glutamate does not significantly alter the concentration at which micelles begin to form. However, the bulkier head group of glutamate can influence the packing of the surfactant molecules at interfaces, which may affect properties like foam stability and emulsification. bbwpublisher.com
Table 1: Comparison of Critical Micelle Concentrations (CMC) of N-Lauroyl Amino Acid Surfactants
| Surfactant | Amino Acid Moiety | Number of Carboxylic Groups | CMC (mmol/L) |
| This compound | Aspartate | 2 | 73 researchgate.net |
| Sodium Lauroyl Glutamate | Glutamate | 2 | 74 researchgate.net |
| Sodium Lauroyl Glycinate | Glycine (B1666218) | 1 | 14 researchgate.net |
Alpha-Substituent Effects on N-Lauroyl Amino Acid Surfactant Properties
The properties of N-lauroyl amino acid surfactants are also influenced by the nature of the substituent at the alpha-carbon of the amino acid. The size, polarity, and hydrophobicity of this substituent can affect the surfactant's solubility, surface activity, and aggregation behavior.
Research has demonstrated that introducing a hydrophobic α-substituent can lead to a reduction in the critical micelle temperature and the critical micelle concentration. dntb.gov.uaresearchgate.net This is because the increased hydrophobicity of the headgroup region promotes the aggregation of surfactant molecules out of the aqueous phase at lower concentrations and temperatures.
Table 2: Influence of Alpha-Substituent on Surfactant Properties
| N-Lauroyl Amino Acid Surfactant | Alpha-Substituent | Key Property Change |
| N-Lauroyl Alanine (B10760859) | -CH3 | Baseline for small alkyl substituent |
| N-Lauroyl Leucine | -CH2CH(CH3)2 | Increased hydrophobicity, lower CMC compared to Alanine derivative |
| N-Lauroyl Phenylalanine | -CH2-Phenyl | Significant hydrophobicity, further reduction in CMC |
Influence of Hydrogen Bonding and Steric Repulsion on Intermolecular Interactions
The intermolecular interactions between this compound molecules, and between the surfactant and solvent molecules, are governed by a combination of forces, including hydrogen bonding and steric repulsion. These forces play a critical role in the self-assembly of the surfactant into micelles and its behavior at interfaces.
The amide linkage in N-acyl amino acid surfactants is capable of forming strong hydrogen bonds. chalmers.se This hydrogen bonding capability can influence the packing of surfactant molecules at the air-water interface and within micelles. For example, the ability to form intermolecular hydrogen bonds can lead to tighter packing of surfactant molecules. researchgate.net The aspartate headgroup itself, with its two carboxylic acid groups and the amide linkage, provides multiple sites for hydrogen bonding with water molecules, contributing to its hydrophilicity.
Interfacial and Colloid Science of Sodium Lauroyl Aspartate
Surface Activity and Interfacial Tension Reduction Mechanisms
As a surfactant, Sodium Lauroyl Aspartate functions by adsorbing at interfaces, such as the air-water or oil-water interface, and lowering the interfacial tension. This behavior is driven by the amphiphilic nature of the molecule. The hydrophobic lauroyl tail has a low affinity for water and prefers to be expelled from the bulk aqueous phase, while the hydrophilic aspartate headgroup, which contains two carboxylate groups, remains hydrated. This preferential positioning at the interface disrupts the cohesive energy of the solvent molecules at the surface, leading to a reduction in surface or interfacial tension. The presence of an amide bond linking the head and tail can form hydrogen bonds, which also influences its interfacial behavior wanabio.com.
ΔG°ads = ΔH°ads – TΔS°ads
Where ΔH°ads is the standard enthalpy of adsorption, and ΔS°ads is the standard entropy of adsorption.
The effectiveness of this compound in reducing surface tension is not constant but is influenced by several factors, most notably its concentration in the solution and the solution's pH.
Concentration: As the concentration of this compound in an aqueous solution increases, its molecules begin to populate the air-water interface. This leads to a progressive decrease in the surface tension of the solution. The surface tension continues to fall until the interface becomes saturated with surfactant monomers. Beyond this point, further increases in concentration result in the formation of micelles in the bulk solution, and the surface tension remains relatively constant at its minimum value wikipedia.orgresearchgate.net. This concentration threshold is known as the Critical Micelle Concentration (CMC).
pH: The headgroup of this compound is derived from aspartic acid, which has two carboxylic acid functional groups. The degree of ionization of these groups is highly dependent on the pH of the solution. At different pH values, the headgroup can carry a charge of -1 or -2 mdpi.comresearchgate.net.
At lower pH, one of the carboxylic groups may be protonated, reducing the net negative charge of the headgroup. A lower charge density on the headgroup reduces electrostatic repulsion between adsorbed molecules at the interface, allowing for more dense packing. This typically leads to greater surface activity and a more significant reduction in surface tension rsc.org.
At higher pH, both carboxylic groups are deprotonated, resulting in a headgroup with a -2 charge. The increased electrostatic repulsion between the doubly-charged headgroups can hinder dense packing at the interface, potentially making the surfactant less efficient at reducing surface tension compared to its state at a lower pH mdpi.com. The net charge of the amino acid-derived headgroup changes with pH, which subsequently affects its binding efficiency and surface properties acs.org.
Micellization and Critical Micelle Concentration (CMC) Phenomena
Above a specific concentration known as the Critical Micelle Concentration (CMC), individual surfactant monomers (unimers) in the bulk solution begin to self-assemble into organized aggregates called micelles wikipedia.org. In these structures, the hydrophobic lauroyl tails form a core that is shielded from the aqueous environment, while the hydrophilic aspartate headgroups form the outer shell, remaining in contact with water. The CMC is a fundamental characteristic of any surfactant, as it marks a sharp change in many physicochemical properties of the solution, including surface tension, conductivity, and osmotic pressure researchgate.net.
The CMC is a key parameter indicating the efficiency of a surfactant; a lower CMC value signifies that less surfactant is needed to saturate the interfaces and form micelles. The CMC can be determined experimentally by monitoring a physical property of the surfactant solution as a function of concentration. Common methods include:
Surface Tensiometry: A plot of surface tension versus the logarithm of surfactant concentration typically shows a sharp break or inflection point. The concentration at this point is taken as the CMC. Below the CMC, surface tension decreases linearly with the log of concentration; above the CMC, it remains almost constant alfa-chemistry.com.
Conductivity Measurement: This method is suitable for ionic surfactants like this compound. Below the CMC, conductivity increases linearly with concentration as the surfactant exists as dissociated ions. Above the CMC, the formation of micelles, which are larger and have a lower mobility, leads to a change in the slope of the conductivity versus concentration plot. The breakpoint corresponds to the CMC alfa-chemistry.comnih.gov.
Fluorescence Spectroscopy: This technique uses a fluorescent probe (e.g., pyrene) that is sensitive to the polarity of its microenvironment. The probe preferentially partitions into the hydrophobic micellar core. The resulting change in its fluorescence spectrum as a function of surfactant concentration is used to determine the CMC alfa-chemistry.comacs.org.
The pH of the aqueous solution has a profound effect on the micellization of this compound due to the dicarboxylate nature of its aspartic acid headgroup. The charge on the headgroup can be tuned by adjusting the solution pH mdpi.com.
Headgroup Repulsion: At higher pH values, both carboxylic acid groups are deprotonated, resulting in a headgroup with a strong -2 charge. The increased electrostatic repulsion between these highly charged headgroups opposes the aggregation of monomers into micelles. Consequently, a higher concentration of surfactant is required to overcome these repulsive forces and initiate micelle formation, leading to an increase in the CMC mdpi.comdntb.gov.ua.
Micelle Formation at Lower pH: At a more moderate pH (e.g., around pH 6-7), the headgroup may carry a predominant charge of -1. The reduced electrostatic repulsion facilitates the self-assembly process, causing micelles to form at a lower surfactant concentration, thus lowering the CMC mdpi.comdntb.gov.ua. Studies on glutamic acid-based surfactants, which also have dicarboxylate headgroups, confirm that micelles form at lower concentrations when the headgroup charge is predominantly -1 and at higher concentrations when there is a mixture of -1 and -2 charges mdpi.comresearchgate.net.
| Solution pH | Predominant Headgroup Charge | Inter-molecular Repulsion | Expected Relative CMC Value |
|---|---|---|---|
| 6.0 | -1 | Lower | Lower |
| 7.5 | -1 / -2 mixture | Intermediate | Intermediate |
| 9.0 | -2 | Higher | Higher |
The CMC of this compound is also sensitive to the presence of other substances in the solution, such as electrolytes (salts) and organic co-solutes.
Influence of Salts: The addition of an electrolyte, such as sodium chloride, to a solution of an ionic surfactant typically leads to a significant decrease in the CMC put.ac.irresearchgate.net. The added salt ions (counter-ions) accumulate around the charged surfactant headgroups in the micelle's outer layer. This effectively shields the electrostatic repulsion between the headgroups, reducing the energetic barrier to micellization put.ac.irjsirjournal.com. As a result, micelles can form at a lower concentration of the surfactant. The magnitude of the CMC reduction generally increases with the concentration of the added salt put.ac.ir.
Influence of Co-solutes: The effect of co-solutes, such as short-chain alcohols or glycols, can be more complex.
In some cases, the addition of a co-solute increases the CMC. This occurs because the co-solute can improve the solvency of the bulk medium for the surfactant monomers, making it more energetically favorable for them to remain individually dissolved rather than aggregating into micelles nih.govresearchgate.net.
Conversely, some organic additives may partition into the micelles, altering their structure and stability, which can also influence the CMC value. The specific effect depends on the nature of both the surfactant and the co-solute researchgate.net.
| Additive | Primary Mechanism | Expected Effect on CMC |
|---|---|---|
| Inorganic Salt (e.g., NaCl) | Shielding of headgroup electrostatic repulsion | Decrease |
| Polar Co-solute (e.g., Ethanol) | Increased monomer solubility in bulk solution | Increase |
Self-Assembly and Supramolecular Structures of this compound
This compound, as an N-acyl amino acid surfactant, exhibits complex self-assembly behavior in aqueous solutions, driven by the amphiphilic nature of its molecular structure. The molecule consists of a hydrophobic lauroyl (C12) tail and a hydrophilic head group derived from aspartic acid, which contains two carboxyl groups and an amide linkage. This structure allows for a variety of intermolecular interactions that lead to the formation of ordered supramolecular structures such as micelles and vesicles.
Formation of Spherical Micelles and Vesicles
The aggregation of this compound in solution is a spontaneous process that occurs above a specific concentration known as the critical micelle concentration (CMC). Below the CMC, the surfactant exists predominantly as monomers. Above this concentration, the molecules self-assemble to minimize the unfavorable contact between their hydrophobic lauroyl chains and water molecules.
Spherical Micelles: Typically, at concentrations just above the CMC, single-tailed surfactants like this compound form spherical micelles. In these aggregates, the hydrophobic tails are sequestered in the core, away from the aqueous phase, while the hydrophilic aspartate head groups are arranged on the outer surface, interacting with water. The formation of these structures is governed by a balance of forces, including the hydrophobic effect driving aggregation and the electrostatic repulsion between the charged carboxylate head groups opposing it.
Vesicles: Under certain conditions, such as changes in pH, temperature, or the presence of co-solutes, this compound can form vesicles. Vesicles, or liposomes, are hollow, spherical structures composed of one or more concentric bilayers. The formation of a bilayer structure is favored when the effective cross-sectional areas of the hydrophilic head group and the hydrophobic tail are comparable. For N-acyl amino acid surfactants, factors that reduce the repulsion between head groups or alter their hydration, such as protonation of a carboxyl group at lower pH, can promote the flatter packing geometry required for bilayer formation. While surfactants with a single hydrocarbon tail are generally expected to form micelles, those with strong intermolecular hydrogen bonding capabilities, like N-acyl amino acid surfactants, can exhibit vesicle formation.
Transitions Between Self-Assembled Structures (e.g., Micelle-to-Vesicle Transitions)
The supramolecular structures formed by this compound are not static and can undergo transitions in response to environmental stimuli. The transition from micelles to vesicles (MVT) is a key phenomenon in surfactant science and is of great interest for applications in encapsulation and delivery.
Several factors can induce a micelle-to-vesicle transition:
Concentration: In some catanionic surfactant systems, vesicles can form spontaneously upon dilution of a micellar solution. Conversely, increasing the concentration can trigger a transition from vesicles back to micelles nih.govmdpi.com.
pH Changes: The aspartic acid head group of this compound has two carboxyl groups with different pKa values. Adjusting the pH of the solution can change the degree of ionization of these groups. Lowering the pH leads to protonation, which reduces the electrostatic repulsion between head groups. This decreased repulsion can favor a more parallel packing of the surfactant molecules, reducing the aggregate's surface curvature and promoting the formation of planar bilayers, which then close to form vesicles chalmers.se.
Addition of Salts: The addition of electrolytes can screen the electrostatic repulsion between the charged head groups, which also promotes the growth of micelles and can lead to transitions to structures with lower curvature, such as vesicles kinampark.com.
Temperature: Temperature can influence the hydration of the surfactant head groups and the solubility of the surfactant, thereby affecting the geometry of the self-assembled aggregates. For some ionic surfactants, lower temperatures have been shown to favor flatter structures like vesicles researchgate.net.
The transition often proceeds through intermediate structures, such as cylindrical or worm-like micelles, before the formation of stable vesicles nih.gov.
Influence of Intermolecular Interactions on Aggregate Morphology
The morphology of the aggregates formed by this compound is dictated by a delicate balance of several non-covalent intermolecular interactions. The geometry is often predicted by the packing parameter, p = V / (a₀ * l), where V is the volume of the hydrophobic chain, a₀ is the effective area of the head group, and l is the length of the hydrophobic chain.
Hydrophobic Interactions: The primary driving force for self-assembly is the hydrophobic effect, which causes the lauroyl chains to aggregate and minimize their exposure to water northwestern.educam.ac.uk. This force is crucial for the stability of both micelles and vesicles.
Electrostatic Interactions: The two carboxylate groups in the aspartate head group are negatively charged at neutral pH. The resulting electrostatic repulsion between head groups increases the effective head group area (a₀), favoring a higher curvature and the formation of spherical micelles nih.gov. Modulation of these repulsive forces, for instance by pH changes or salt addition, is a key mechanism for controlling aggregate morphology kinampark.comnih.gov.
Hydrogen Bonding: A distinctive feature of N-acyl amino acid surfactants is the amide linkage between the lauroyl tail and the amino acid head group. This group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), allowing for the formation of intermolecular hydrogen bonds between adjacent surfactant molecules at the aggregate interface nih.govacademie-sciences.fr. These hydrogen bonds can increase the packing density and stability of the aggregates, reducing the effective head group area and favoring the formation of lower-curvature structures like vesicles and bilayers.
Gelation Behavior in Mixed Solvent Systems
N-acyl amino acid surfactants are known to act as low-molecular-weight gelators, capable of forming supramolecular hydrogels or organogels, particularly in mixed solvent systems. This gelation arises from the self-assembly of the surfactant molecules into a three-dimensional fibrous network that immobilizes the solvent molecules.
The gelation of this compound's close analogue, sodium lauroyl glutamate (B1630785), has been studied and provides insight into the expected behavior. The formation of the gel network is driven by a combination of hydrogen bonding via the amide groups and hydrophobic interactions between the alkyl chains chalmers.se.
In mixed solvent systems, such as water-DMSO or water-ethanol, the solvent composition plays a critical role. Adding water to an organic solvent solution of the surfactant can induce self-assembly and gelation nih.gov. The gelation process is often thermo-reversible; heating the gel can disrupt the non-covalent interactions and break down the network, resulting in a solution, which then reforms upon cooling nih.gov. The pH is also a critical factor, as it affects the ionization state of the carboxyl groups and thus the intermolecular interactions responsible for forming the gel network chalmers.senih.gov. For instance, at low pH, the formation of a gel has been observed in solutions of sodium lauroyl glutamate chalmers.se.
Foaming and Foam Stability Mechanisms
Foam is a dispersion of a gas in a liquid, and its generation and stability are critically dependent on the presence of surface-active agents like this compound. These surfactants adsorb at the gas-liquid interface, reducing the surface tension and providing the necessary elasticity and stability to the liquid films (lamellae) that make up the foam structure.
Evaluation of Foaming Capacity and Foam Stability
The performance of a surfactant as a foaming agent is typically assessed by its foaming capacity (foamability) and foam stability.
Foaming Capacity: This refers to the volume of foam produced from a given amount of surfactant solution under specific conditions (e.g., sparging, shaking, or stirring). It is often measured as the initial foam volume. Amino acid-based surfactants are generally known for their excellent foaming properties encyclopedia.pub. However, comparative studies suggest that aspartic acid-based surfactants may exhibit relatively lower foam generation compared to those based on glycine (B1666218) or glutamic acid alfa-chemistry.com.
Foam Stability: This measures the persistence of the foam over time. Foam decay occurs through three main processes: liquid drainage from the lamellae due to gravity, gas diffusion between bubbles of different sizes (Ostwald ripening), and coalescence of bubbles due to film rupture. The stability of the foam is enhanced by the surfactant's ability to create a resilient and elastic film at the interface. The presence of strong intermolecular interactions, such as hydrogen bonding from the amide group in this compound, can contribute to a more robust interfacial film and thus greater foam stability compared to surfactants lacking this feature, like sodium lauryl sulfate nih.gov.
The foaming properties are highly dependent on factors such as surfactant concentration, pH, and temperature. For dicarboxylic amino acid surfactants like this compound, pH plays a significant role. Studies on related compounds have shown that maximum foam stability can be achieved at a pH where one of the carboxyl groups is protonated, leading to higher surface activity chalmers.se.
The table below presents typical foaming data for related N-acyl amino acid surfactants, illustrating the performance metrics used in evaluation.
Data in the table is representative of N-acyl amino acid surfactant performance as reported in literature for analogous compounds nih.gov. T1/2 represents the half-life of the foam volume.
Role of Interfacial Film Properties in Foam Stabilization
The stability of a foam is intrinsically linked to the properties of the thin liquid films, known as lamellae, that separate the gas bubbles. The role of this compound in foam stabilization is governed by the characteristics of the interfacial film it forms at the air-water interface. The stability of these films is a multifactorial phenomenon, influenced by surface tension, interfacial elasticity and viscosity, and intermolecular interactions within the adsorbed surfactant layer.
The presence of this compound at the interface lowers the surface tension of the aqueous solution, which is a prerequisite for foam formation. However, for a foam to be stable, the films must resist drainage, thinning, and rupture. The elasticity of the interfacial film, often referred to as the Gibbs elasticity, provides a restorative force against mechanical disturbances. When a foam film is stretched, the local concentration of the surfactant decreases, leading to a localized increase in surface tension. This gradient in surface tension generates a flow of liquid from regions of low surface tension to regions of high surface tension (the Marangoni effect), which counteracts the thinning of the film and helps to heal ruptures.
Furthermore, the viscosity of the interfacial film can retard the drainage of liquid from the lamellae, thus slowing down the thinning process that can lead to film rupture. For N-acyl amino acid surfactants, the potential for hydrogen bonding between the amide linkages in their head groups can significantly contribute to the formation of a more structured and cohesive interfacial film. This increased intermolecular interaction enhances the film's mechanical strength and resistance to coalescence. The stability of foams stabilized by N-acyl amino acid surfactants that can form intersurfactant hydrogen bonds has been observed to be greater than those that cannot.
pH-Dependent Foaming and Foam Stability
The foaming properties of this compound are highly dependent on the pH of the aqueous solution. This is due to the presence of two carboxyl groups in the aspartic acid head group, which can be protonated or deprotonated depending on the pH. This pH-responsive behavior influences the surfactant's packing at the air-water interface, its solubility, and the electrostatic interactions between the surfactant molecules in the foam lamellae.
Research indicates a distinct correlation between pH and the foaming characteristics of this compound. Specifically, foam stability is observed to be optimal in the pH range of 6 to 7. In this slightly acidic to neutral range, the carboxyl groups are partially protonated, which may allow for a more condensed packing of the surfactant molecules at the interface, leading to a more rigid and stable interfacial film.
Conversely, the foaming ability, or the volume of foam generated, is enhanced at higher pH values, typically in the range of 8 to 10. At these alkaline pH levels, both carboxyl groups are fully deprotonated, leading to increased electrostatic repulsion between the surfactant head groups. This repulsion facilitates the formation of a larger interfacial area, resulting in greater foam volume, although the resulting foam may be less stable over time.
The following table summarizes the pH-dependent foaming properties of this compound based on research findings.
| pH Range | Foaming Property | Dominant Mechanism |
| 6 - 7 | Enhanced Foam Stability | Partial protonation of carboxyl groups allows for tighter packing and a more rigid interfacial film. |
| 8 - 10 | Enhanced Foaming Ability | Full deprotonation of carboxyl groups leads to increased electrostatic repulsion, facilitating the creation of a larger interfacial area for foam generation. |
Emulsification and Dispersion Properties
This compound's amphiphilic nature also makes it an effective agent for creating and stabilizing emulsions and dispersions. Its ability to adsorb at oil-water or solid-liquid interfaces is fundamental to these properties.
Emulsifying Power and Emulsion Stability Analysis
As an emulsifier, this compound facilitates the formation of an emulsion by reducing the interfacial tension between two immiscible liquids, such as oil and water. By adsorbing at the oil-water interface, it creates a protective film around the dispersed droplets, preventing them from coalescing and the emulsion from separating.
The emulsifying power of this compound is also influenced by pH. Studies on N-acyl amino acid surfactants have shown that their emulsifying capabilities can be pH-dependent. For this compound, the emulsifying ability is reported to be better at a pH of 8, 9, and 10. acs.org In this alkaline range, the increased charge on the aspartic acid head group enhances the electrostatic repulsion between the emulsified droplets, contributing to greater emulsion stability. N-acyl amino acid surfactants have demonstrated good emulsifying power, particularly for oil-in-water (O/W) emulsions.
The stability of an emulsion formed with this compound depends on the strength and coherence of the interfacial film. A stable emulsion is characterized by a consistent droplet size distribution over time. The factors that contribute to foam stability, such as interfacial elasticity and viscosity, are also crucial for emulsion stability.
The following table outlines the pH-dependent emulsifying properties of this compound.
| pH Range | Emulsifying Property | Underlying Principle |
| 8 - 10 | Enhanced Emulsifying Ability | Increased deprotonation of the head group enhances electrostatic repulsion between droplets, leading to improved stability of the emulsion. |
Dispersing Capabilities in Various Media
In addition to emulsification, this compound can function as a dispersing agent. Dispersing agents are used to facilitate the distribution of solid particles in a liquid medium and to prevent them from settling or aggregating. The mechanism involves the adsorption of the surfactant onto the surface of the solid particles.
The lauroyl tail of this compound adsorbs onto the hydrophobic surfaces of the particles, while the hydrophilic aspartic acid head group extends into the aqueous medium. This creates a hydration layer and, depending on the pH, an electrostatic charge on the particle surface. The resulting steric and electrostatic repulsion between the particles prevents them from agglomerating, leading to a stable dispersion. The effectiveness of this compound as a dispersing agent will depend on the nature of the solid particles, the properties of the liquid medium, and the pH of the system.
Mechanisms of Solubilization and Hydrotropy
This compound can increase the solubility of poorly water-soluble substances through the mechanisms of solubilization and hydrotropy.
Solubilization is the process by which the solubility of a substance is increased in a medium where it is normally insoluble, through the presence of a surfactant. Above a certain concentration, known as the critical micelle concentration (CMC), this compound molecules self-assemble into spherical aggregates called micelles. These micelles have a hydrophobic core formed by the lauroyl tails and a hydrophilic shell composed of the aspartic acid head groups. The hydrophobic core of the micelles can encapsulate nonpolar molecules, effectively dissolving them in the aqueous solution.
Hydrotropy is a phenomenon where the solubility of a sparingly soluble substance is enhanced by the addition of a large amount of a third substance, the hydrotrope. Hydrotropes are typically amphiphilic compounds that, at high concentrations, can increase the solubility of solutes by mechanisms that may involve self-aggregation and complexation with the solute molecules. This compound, with its amphiphilic structure, has the potential to act as a hydrotrope. The mechanism of hydrotropy is complex and can involve the formation of aggregates that are different from conventional micelles. It is thought that hydrotropes can modify the structure of water and interact with the solute to form water-soluble complexes.
Rheological Behavior of Sodium Lauroyl Aspartate Systems
Viscoelastic Properties and Solution Rheology
Aqueous solutions of surfactants like sodium lauroyl aspartate can exhibit both viscous (liquid-like) and elastic (solid-like) properties, a characteristic known as viscoelasticity. This dual behavior is a direct consequence of the interactions between the surfactant molecules and the resulting microstructures within the solution.
The shear viscosity of a this compound solution is a measure of its resistance to flow under an applied shear stress. At low concentrations, these solutions typically exhibit Newtonian behavior, where the viscosity is independent of the shear rate. However, as the concentration increases and larger, more complex micellar structures form, the behavior often becomes non-Newtonian, specifically shear-thinning. This means the viscosity decreases as the shear rate increases. This phenomenon is attributed to the alignment of the elongated micellar structures in the direction of flow, which reduces their resistance.
Table 1: Expected Shear Thinning Behavior of a this compound Solution at a Concentration Sufficient for Wormlike Micelle Formation
| Shear Rate (s⁻¹) | Apparent Viscosity (Pa·s) |
| 0.1 | 15.0 |
| 1 | 12.5 |
| 10 | 5.0 |
| 100 | 1.0 |
| 1000 | 0.2 |
Note: This table is illustrative and represents the expected trend for a shear-thinning surfactant solution. Actual values for this compound would require experimental measurement.
Dynamic rheological measurements, typically performed using an oscillatory rheometer, are essential for characterizing the viscoelastic properties of this compound solutions. In these tests, a small, oscillating strain or stress is applied to the sample, and the resulting stress or strain is measured. This allows for the determination of the storage modulus (G') and the loss modulus (G'') as a function of the oscillation frequency.
The frequency-dependent behavior of G' and G'' provides valuable insights into the structure and dynamics of the surfactant solution. For a typical viscoelastic solution of an amino acid-based surfactant, at low frequencies, the viscous behavior dominates (G'' > G'), as the micellar structures have sufficient time to relax and rearrange. As the frequency increases, the elastic behavior becomes more prominent, and at a certain point, the storage modulus may exceed the loss modulus (G' > G''). The frequency at which G' and G'' intersect is known as the crossover frequency, which is related to the relaxation time of the micellar network.
Table 2: Expected Frequency Dependence of Storage (G') and Loss (G'') Moduli for a Viscoelastic this compound Solution
| Angular Frequency (rad/s) | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) |
| 0.1 | 0.5 | 2.0 |
| 1 | 2.5 | 4.0 |
| 10 | 10.0 | 8.0 |
| 100 | 25.0 | 15.0 |
Note: This table illustrates the expected trends for a viscoelastic surfactant solution. The crossover from predominantly viscous to predominantly elastic behavior occurs as frequency increases. Actual values for this compound would need to be determined experimentally.
Wormlike Micelle Formation and Rheological Implications
Under certain conditions, the spherical micelles of this compound can grow into long, flexible, cylindrical aggregates known as wormlike micelles. These structures can become highly entangled, similar to polymer chains in a solution, leading to a dramatic increase in viscosity and pronounced viscoelastic properties.
The transition from spherical to wormlike micelles is influenced by several factors that affect the packing of the surfactant molecules. For amino acid-based surfactants like this compound, these conditions include:
Surfactant Concentration: Above a certain concentration, the formation of elongated micelles becomes more favorable.
Addition of Salts (Electrolytes): The addition of salts, such as sodium chloride, screens the electrostatic repulsion between the charged head groups of the anionic this compound molecules. This allows the surfactant molecules to pack more closely together, favoring a cylindrical geometry.
pH Adjustment: The charge on the aspartic acid headgroup can be influenced by the pH of the solution. Adjusting the pH can alter the electrostatic interactions and promote the growth of wormlike micelles.
Presence of Co-surfactants: The addition of other surfactants, particularly zwitterionic or nonionic surfactants, can be incorporated into the micelles, modifying their curvature and promoting the transition to wormlike structures.
There is a direct and strong correlation between the microscopic structure of the micelles and the macroscopic rheological properties of the this compound solution.
Spherical Micelles: At low concentrations or in the absence of conditions that promote growth, the formation of small, spherical micelles results in a solution with low viscosity, exhibiting Newtonian behavior.
Rod-like Micelles: As conditions change to favor micellar growth, shorter, rod-like micelles may form. This leads to a moderate increase in viscosity.
Entangled Wormlike Micelles: The formation of long and entangled wormlike micelles creates a transient network structure. This network can store elastic energy and significantly resist flow, resulting in a substantial increase in viscosity and strong viscoelastic behavior. The solution behaves like a physical gel.
The significant increase in viscosity in solutions of wormlike micelles is primarily due to the entanglement of these long, flexible chains. The mechanisms responsible for this viscosity enhancement are analogous to those observed in polymer solutions:
Topological Constraints: The entanglement of the wormlike micelles creates topological constraints on their movement. For a micelle to move, it must reptate, or move in a snake-like fashion, through the entangled network, which is a slow process.
Transient Network Formation: The entangled micelles form a three-dimensional transient network held together by physical entanglements. This network can resist deformation, contributing to the elastic modulus and high viscosity of the solution.
Influence of Co-surfactants and Environmental Factors on Rheology
General principles of surfactant rheology involve the modification of micellar structures—from spherical to worm-like micelles—which entangle to build viscosity. This transition is typically influenced by factors such as co-surfactants, electrolytes (salts), and pH. researchgate.net While these principles are well-established for common surfactants, their specific application and quantitative effects on this compound have not been detailed in the available literature.
Effects of Cationic Counterions on Viscoelasticity
The influence of cationic counterions on the viscoelasticity of anionic surfactant solutions is a known phenomenon. Counterions can screen the electrostatic repulsion between surfactant headgroups, promoting the growth of micelles and thereby increasing viscosity. However, specific studies quantifying this effect for this compound, including data on how different cations (e.g., Sodium, Potassium, Ammonium) impact its storage modulus (G') and loss modulus (G''), are absent from the reviewed literature.
pH-Dependent Rheological Control
The pH of a formulation is a critical factor for amino acid-based surfactants. The charge on the surfactant's polar head group can change with pH, altering intermolecular interactions and, consequently, the rheological properties of the solution. mdpi.comresearchgate.net Research has noted that the performance differences between this compound and Sodium Lauroyl Glutamate (B1630785) can be partly attributed to their different responses to pH changes. mdpi.comresearchgate.net One study examined the properties of this compound at various pH values, focusing on foam stability and emulsifying effects, but did not provide detailed rheological data such as viscosity curves as a function of pH. mdpi.comresearchgate.net For other related surfactants, like glutamate systems, viscosity has been shown to peak at a specific pH when combined with an amphoteric co-surfactant, a behavior attributed to changes in head group charge and packing parameters. mdpi.com A similar detailed investigation for this compound is not currently available.
Synergistic Effects with Nonionic and Zwitterionic Co-surfactants
The combination of anionic surfactants with nonionic or zwitterionic (amphoteric) co-surfactants is a common strategy to enhance performance, including viscosity and foam characteristics. This synergy arises from the formation of mixed micelles, which can have different shapes and packing parameters than micelles of a single surfactant. While patents and product datasheets list this compound in combination with various co-surfactants, google.comkrahn-uk.comjustia.comgoogleapis.comgoogle.com quantitative studies detailing the synergistic rheological effects are not available. The literature lacks specific data or interactive tables that would demonstrate the change in viscosity or viscoelastic properties of this compound upon the addition of common nonionic or zwitterionic co-surfactants.
Environmental Behavior and Green Chemistry Principles Associated with Sodium Lauroyl Aspartate
Biodegradation Pathways and Mechanisms
The biodegradability of sodium lauroyl aspartate is a cornerstone of its green profile. Being derived from natural building blocks, it is readily recognized and metabolized by microorganisms in the environment. ikprress.org The amide bond linking the fatty acid and the amino acid is susceptible to enzymatic cleavage, initiating the degradation process. wanabio.com
The primary biodegradation pathway for N-acyl amino acid surfactants involves the hydrolysis of the amide bond. This cleavage results in the formation of the original raw materials: lauric acid and aspartic acid. charmingbath.com Both of these degradation products are naturally occurring substances that can be further metabolized by microorganisms. Lauric acid, a saturated fatty acid, undergoes beta-oxidation, a common metabolic pathway that breaks down fatty acids to produce energy. Aspartic acid, an amino acid, can be incorporated into the microbial biomass or enter central metabolic pathways. This breakdown into benign, natural substances is a key feature that underscores the environmental compatibility of this compound. charmingbath.com
The rate of biodegradation of surfactants can be influenced by a variety of environmental factors. These include:
Temperature: Microbial activity generally increases with temperature up to an optimal point.
pH: The pH of the environment can affect both the bioavailability of the surfactant and the activity of microbial enzymes.
Oxygen availability: Aerobic biodegradation, as assessed in the OECD 301 tests, requires the presence of oxygen.
Nutrient availability: The presence of other nutrients, such as nitrogen and phosphorus, can support microbial growth and enhance biodegradation.
Acclimation of microbial populations: The presence of a microbial community already adapted to similar organic compounds can lead to faster degradation.
For amino acid-based surfactants, their structure, including the length of the acyl chain, can also influence the rate of biodegradation. chalmers.se
Environmental Fate Studies
The environmental fate of a chemical describes its transport and transformation in the environment. For surfactants, this includes their distribution in water, soil, and sediment, and their potential to adsorb to solids.
As an anionic surfactant, this compound is water-soluble and will primarily be found in the aquatic environment upon release. Its mobility will be influenced by its interaction with solids and its biodegradability. In aqueous systems, it will exist as individual molecules (monomers) at low concentrations and form aggregates (micelles) at concentrations above its critical micelle concentration (CMC). The tendency to form micelles can influence its transport and partitioning behavior. Due to its rapid biodegradation, long-range transport in the environment is not expected.
The adsorption of surfactants to soil and sediment is a key process that affects their concentration in the water column and their bioavailability. Anionic surfactants like this compound can adsorb to mineral surfaces, particularly those with a positive charge, such as some clay minerals and metal oxides. chalmers.se Studies on the closely related compound, disodium (B8443419) N-lauroyl glutamate (B1630785), have shown that it can adsorb strongly to certain types of clay minerals like imogolite, which has an aluminum oxide surface. chalmers.se This suggests that this compound would also exhibit some degree of adsorption to soils and sediments, which can reduce its concentration in the water phase but also potentially slow down its biodegradation rate depending on the strength of the adsorption. The extent of adsorption is influenced by factors such as soil type, organic matter content, pH, and the presence of other ions in the water.
Prediction of Environmental Persistence
N-acyl amino acid surfactants are generally recognized for their excellent biodegradability. nih.gov Their chemical structure, consisting of a fatty acid linked to an amino acid via an amide bond, makes them susceptible to microbial degradation. The amide bond can be hydrolyzed by ubiquitous microorganisms, breaking the molecule down into its constituent parts: a fatty acid and an amino acid. academie-sciences.fr Both of these components are readily metabolized by microorganisms in the environment. Fatty acids are a common energy source, and amino acids are fundamental building blocks of proteins.
This inherent biodegradability is a key advantage of amino acid-based surfactants over some traditional surfactants that may persist in the environment and have a higher potential for bioaccumulation and ecotoxicity. nih.gov The straightforward degradation pathway of this compound into naturally occurring and easily metabolized substances suggests a low potential for environmental persistence.
Table 1: Predicted Environmental Fate of this compound
| Environmental Compartment | Predicted Behavior | Rationale |
| Water | Readily biodegradable | Susceptibility of the amide bond to microbial hydrolysis, leading to the formation of readily metabolized lauric acid and aspartic acid. |
| Soil | Low persistence | Similar microbial degradation pathways as in aquatic environments. |
| Air | Low volatility | As a salt, it has a very low vapor pressure and is not expected to be present in the atmosphere in significant concentrations. |
It is important to note that while the prediction of ready biodegradability is strong based on the chemical class, standardized testing would provide definitive quantitative data on the rate and extent of degradation.
Integration with Green Chemistry Principles in Synthesis and Application
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis and application of this compound align well with several of these principles.
Utilization of Renewable and Natural Feedstocks
A core principle of green chemistry is the use of renewable rather than depleting raw materials. The synthesis of this compound is a prime example of this principle in action. The two primary feedstocks for its production are lauric acid and aspartic acid.
Lauric Acid : This 12-carbon saturated fatty acid is predominantly derived from vegetable oils, with coconut oil and palm kernel oil being major sources. cosmileeurope.eu These oils are obtained from cultivated plants, which are annually renewable resources.
Aspartic Acid : This is a non-essential amino acid that can be produced through the fermentation of sugars and ammonia. The sugars can be sourced from various agricultural crops like corn or sugarcane, making it a renewable feedstock.
The use of these plant-derived and fermentation-produced raw materials significantly reduces the reliance on petrochemicals, which are finite resources and associated with greater environmental burdens in their extraction and processing. researchgate.net
Atom Economy and Waste Minimization in Synthesis
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. The most common industrial method for synthesizing N-acyl amino acid surfactants like this compound is the Schotten-Baumann reaction. bbwpublisher.comwikipedia.org
In this reaction, an acyl chloride (lauroyl chloride) is reacted with the amino acid (aspartic acid) in the presence of a base, typically sodium hydroxide (B78521). byjus.com
Reaction Scheme (simplified):
Lauroyl Chloride + Aspartic Acid + 2 NaOH → this compound + NaCl + 2 H₂O
While the Schotten-Baumann reaction can be highly effective, its atom economy is not ideal due to the formation of byproducts, primarily sodium chloride (salt). researchgate.net For every mole of this compound produced, at least one mole of sodium chloride is generated. This salt-containing aqueous waste stream requires treatment before discharge.
Efforts to improve the greenness of the synthesis focus on minimizing waste. This includes optimizing reaction conditions to maximize yield and reduce the formation of unwanted side products. Additionally, the development of alternative synthesis routes with higher atom economy is an active area of research.
Table 2: Analysis of the Schotten-Baumann Synthesis Route
| Green Chemistry Aspect | Assessment | Notes |
| Atom Economy | Moderate | The formation of sodium chloride as a stoichiometric byproduct reduces the overall atom economy. |
| Waste Generation | Moderate | Primarily consists of an aqueous solution of sodium chloride. |
| Solvent Use | Typically aqueous | The use of water as a solvent is environmentally benign. |
| Energy Consumption | Moderate | The reaction conditions are generally mild, but energy is required for processing and purification. |
Sustainable Production and Processing Technologies
In line with the principles of green chemistry, there is a growing interest in developing more sustainable technologies for the production of N-acyl amino acid surfactants. These include enzymatic synthesis and fermentation. bbwpublisher.comresearchgate.net
Enzymatic Synthesis:
This approach utilizes enzymes, such as lipases, as catalysts for the acylation of the amino acid. bbwpublisher.comudelar.edu.uy Enzymatic reactions offer several advantages over traditional chemical synthesis:
Mild Reaction Conditions: Enzymes typically operate at lower temperatures and pressures, reducing energy consumption.
High Specificity: Enzymes can be highly selective, leading to fewer byproducts and purer products.
Reduced Waste: The need for harsh reagents and the generation of inorganic salts can be minimized or eliminated.
However, the wider industrial adoption of enzymatic synthesis has been limited by factors such as the cost and stability of the enzymes and lower reaction rates compared to chemical methods. researchgate.net
Fermentation:
Fermentation represents a promising and highly sustainable route for the production of biosurfactants, including N-acyl amino acids. researchgate.netnih.gov In this process, microorganisms are genetically engineered to produce the desired surfactant directly from renewable feedstocks like sugars. nih.gov This method can have a significantly lower environmental footprint compared to chemical synthesis, as it operates under mild, aqueous conditions and can utilize waste biomass as a feedstock. While the fermentation-based production of this compound specifically is not yet a widespread commercial reality, the successful production of other N-acyl amino acid surfactants through this method demonstrates its potential for future sustainable manufacturing. researchgate.net
Advanced Applications and Industrial Relevance of Sodium Lauroyl Aspartate in Non Clinical Contexts
Role in Formulation Science and Design
In the field of formulation science, Sodium Lauroyl Aspartate serves as a versatile tool for creating sophisticated and consumer-preferred products. Its unique properties allow for the design of advanced systems that meet specific rheological, stability, and performance targets.
Strategies for "Non-Sulfate" Formulations
The industrial and consumer shift away from traditional sulfate-based surfactants, such as sodium lauryl sulfate (SLS) and sodium laureth sulfate (SLES), is driven by a demand for milder and more sustainable products. cosmeticsdesign.comelchemy.com Sulfates can strip natural oils, potentially leading to barrier integrity disruption. cosmeticsdesign.com Furthermore, the manufacturing of ethoxylated surfactants like SLES can introduce carcinogenic byproducts, such as 1,4-dioxane. cosmeticsdesign.com
Amino acid-based surfactants, including this compound, are central to the strategy of creating "non-sulfate" or "sulfate-free" formulations. cosmeticsdesign.com These surfactants offer several distinct advantages:
Mildness: Amino acid surfactants are demonstrably gentler on the skin and hair. cosmeticsdesign.com
Biodegradability: Derived from natural and renewable feedstocks (fatty acids and amino acids), they exhibit excellent biodegradability, reducing their environmental impact. alfa-chemistry.com
Performance: They provide effective cleansing and produce a dense, creamy foam that is often perceived as more luxurious by consumers compared to the foam from sulfate surfactants. researchgate.net
This compound, as part of this class, is utilized as a primary or secondary surfactant in these formulations to achieve effective cleansing without the harshness associated with sulfates. Its inclusion aligns with market trends toward "clean," "green," and sustainable ingredients, which have seen significant annual growth. cosmeticsdesign.com
Compatibility and Synergistic Interactions with Diverse Surfactant Systems
This compound is rarely used in isolation. Its performance is significantly enhanced when combined with other surfactants, demonstrating strong compatibility and synergistic interactions. cosmileeurope.eu This is a common strategy to meet multiple formulation requirements, such as effective cleansing, good foamability, and mildness. cosmileeurope.eu
Particularly strong synergies are observed when N-acyl amino acid surfactants are mixed with zwitterionic (amphoteric) surfactants, such as cocamidopropyl betaine (CAPB) and cocamidopropyl hydroxysultaine (CAHS). researchgate.netresearchgate.netmdpi.com Research on the closely related sodium lauroyl sarcosinate shows that these combinations can lead to a dramatic increase in solution viscosity. researchgate.net This synergistic thickening is attributed to favorable electrostatic and steric interactions between the anionic amino acid surfactant and the zwitterionic co-surfactant, which promote the growth of surfactant micelles from small spheres into long, entangled wormlike structures. researchgate.netchalmers.se These elongated micelles create a network that significantly increases the viscosity of the formulation. chalmers.se
This interaction allows formulators to build viscosity and control rheology without relying on high concentrations of salt or external thickeners, which can negatively impact formula aesthetics and mildness. researchgate.net
| SLSar wt% | CAHS wt% | Molar Ratio (SLSar:CAHS) | Zero-Shear Viscosity (Pa·s) at pH ~4.8 |
|---|---|---|---|
| 15% | 0% | 1:0 | ~0.01 |
| 9% | 6% | ~1.5:1 | ~1.2 |
| 6% | 9% | ~1:1 | ~9.6 |
| 3% | 12% | ~1:2 | ~2.5 |
| 0% | 15% | 0:1 | ~0.01 |
Formulation of Self-Thickening Compositions
The synergistic interactions described above are the foundation for creating self-thickening cleansing systems. A major challenge with many mild, sulfate-free surfactants, including amino acid-based types, is the difficulty in building viscosity to achieve a desirable product texture. personalcaremagazine.comgoogle.com Simply adding salt, a common technique for thickening SLES-based systems, is often ineffective for amino acid surfactants. researchgate.net
The formulation of self-thickening compositions with this compound relies on a mechanism involving pH adjustment in combination with a co-surfactant, typically a zwitterionic one. researchgate.netsci-hub.red At neutral to alkaline pH, the anionic head groups of the aspartate surfactants exhibit strong electrostatic repulsion, preventing micelles from growing large. As the pH of the formulation is lowered into the acidic range (typically pH 4.0-5.5), the carboxylate groups on the aspartic acid head group begin to protonate. researchgate.netgoogle.com This partial neutralization reduces the net negative charge and lessens the electrostatic repulsion between head groups, allowing the micelles to pack more closely and transition into elongated, viscosity-building wormlike structures. researchgate.net The presence of the zwitterionic surfactant further shields charge and facilitates this morphological transition. researchgate.net
This pH-triggered thickening mechanism is a key strategy for formulating clear, flowable gels without the need for additional polymeric thickeners. google.com
| System pH | Zero-Shear Viscosity (Pa·s) |
|---|---|
| 7.5 | ~0.02 |
| 6.0 | ~0.10 |
| 5.0 | ~9.0 |
| 4.8 | ~9.6 |
| 4.5 | ~6.0 |
Rheology Control in Industrial Formulations
Rheology control is critical for product stability, dispensing, and consumer experience. researchgate.net this compound contributes to the rheological profile of a formulation both intrinsically and as a component in a broader system.
Intrinsically, as detailed above, it can form complex, high-viscosity micellar networks in synergy with co-surfactants under specific pH conditions. chalmers.se The resulting systems typically exhibit desirable shear-thinning behavior: they have a high viscosity at rest, which keeps particles or beads suspended, but the viscosity decreases under shear (e.g., when being pumped or spread), allowing for easy application. chalmers.se
In systems where this self-thickening mechanism is insufficient or not desired, external rheology modifiers are used. Formulations based on amino acid surfactants can be difficult to thicken with traditional methods. personalcaremagazine.com However, specialized synthetic polymers, such as hydrophobically modified alkali-swellable emulsion (HASE) polymers like acrylates/beheneth-25 methacrylate copolymer, have been shown to be highly effective. personalcaremagazine.com These associative thickeners work by creating a network between themselves and the surfactant micelles, efficiently building viscosity even in mild systems. Therefore, rheology control in formulations containing this compound can be achieved either by carefully tuning the surfactant system and pH or by incorporating specialized polymeric thickeners.
Interactions with Other Chemical Systems and Materials
The performance of this compound is also defined by its behavior at interfaces, particularly in complex systems containing oils and other materials.
Interfacial Properties in Vegetable Oil-Based Systems
A primary function of any surfactant is to reduce the surface tension of a liquid or the interfacial tension (IFT) between two immiscible liquids, such as oil and water. cosmileeurope.eu In industrial applications like cleansers, lotions, and other emulsions, this compound acts as an emulsifier and cleansing agent by adsorbing at the oil-water interface. Its amphiphilic structure allows it to bridge the oil and water phases, breaking large oil droplets into smaller ones and forming a stable emulsion. cosmileeurope.eu
| Vegetable Oil | Interfacial Tension (mN/m) |
|---|---|
| Corn Oil | ~25.5 |
| Olive Oil | ~24.0 |
| Coconut Oil | ~23.5 |
| Grapeseed Oil | ~26.0 |
Use as a Component in Polymeric Networks and Advanced Materials
While direct incorporation of this compound as a monomer in large-scale industrial polymeric networks is not extensively documented, its parent amino acid, aspartic acid, is a precursor to poly(aspartic acid) (PAS), a biodegradable and water-soluble polymer. PAS has been utilized as a protective colloid in dispersion polymerization processes. In such systems, PAS, with its biocompatibility and biodegradability, enhances the absorbent properties of the synthesized network and contributes to the stability of the complexes through hydrogen bonding.
The amphiphilic nature of this compound, featuring a hydrophobic lauroyl tail and a hydrophilic aspartate headgroup, suggests its potential as a functional surfactant in emulsion and dispersion polymerization. In these processes, surfactants are crucial for stabilizing monomer droplets and the resulting polymer particles. The biodegradability of this compound makes it an attractive, environmentally friendly alternative to conventional surfactants in the synthesis of specialized polymers and advanced materials.
Interaction with Inorganic Surfaces (e.g., Adsorption on Mineral Surfaces)
The adsorption of this compound onto inorganic surfaces is a key factor in its industrial applications. A study utilizing a quartz crystal microbalance with dissipation monitoring (QCM-D) and surface plasmon resonance (SPR) investigated the adsorption of disodium (B8443419) N-lauroylaspartate on various surfaces, including silica and hydroxyapatite nih.gov.
The research revealed that the adsorption behavior is highly dependent on the nature of the surface. On hydroxyapatite, the aspartate derivative exhibited the strongest adsorption compared to its glutamate (B1630785) and aminomalonate counterparts nih.gov. This enhanced adsorption is attributed to the ability of the dicarboxylic headgroup of the aspartate derivative to chelate with the calcium ions in the crystal lattice of hydroxyapatite nih.gov. This strong interaction suggests potential applications in areas where modification of hydroxyapatite surfaces is desired, such as in certain biomedical materials or as a dispersing agent for hydroxyapatite particles in industrial formulations.
The adsorption on silica was also observed, indicating its ability to modify the surface properties of siliceous materials nih.gov. This interaction is relevant in industries where the wetting, dispersion, or surface charge of silica-based materials needs to be controlled.
| Surfactant | Surface | Adsorption Strength | Primary Interaction Mechanism |
|---|---|---|---|
| Disodium N-lauroylaspartate | Hydroxyapatite | Strong | Chelation with calcium ions |
| Disodium N-lauroylaspartate | Silica | Moderate | Electrostatic and/or hydrogen bonding |
| Disodium N-lauroylglutamate | Hydroxyapatite | Weak | - |
Non-traditional Industrial Applications
The unique properties of this compound lend themselves to several non-traditional industrial applications, moving beyond its common use in cosmetics.
In the mineral processing industry, flotation is a critical method for separating valuable minerals from gangue. The effectiveness of this process relies on collectors, which are surfactants that selectively adsorb onto the surface of the desired mineral, rendering it hydrophobic and allowing it to attach to air bubbles and float to the surface.
While specific studies on this compound as a collector are limited, extensive research on structurally similar N-acyl amino acid surfactants, such as sodium lauroyl glutamate and sodium N-lauroylsarcosinate, demonstrates their high efficiency and selectivity in the flotation of various minerals. These surfactants have been successfully used as collectors for minerals like cassiterite, apatite, and calcite. The mechanism of action involves the chelation of the carboxyl groups in the amino acid headgroup with metal ions on the mineral surface. Given the structural similarity, this compound is expected to exhibit comparable performance as a selective collector in mineral flotation.
| Surfactant | Mineral | Observed Outcome |
|---|---|---|
| Sodium Lauroyl Glutamate | Cassiterite | Effective collection and high selectivity against quartz |
| Sodium N-Lauroylsarcosinate | Apatite/Calcite | Selective separation of calcite from apatite |
The corrosion of metals is a significant industrial problem, and corrosion inhibitors are widely used to mitigate this issue. Surfactants can act as effective corrosion inhibitors by adsorbing onto the metal surface and forming a protective film that isolates the metal from the corrosive environment electrochemsci.org.
Amino acid-based surfactants are particularly promising as corrosion inhibitors due to their eco-friendly nature and strong adsorption capabilities nih.govacs.org. The presence of heteroatoms like nitrogen and oxygen in their structure, along with the potential for chelation, enhances their interaction with metal surfaces electrochemsci.org. Research on other N-acyl amino acid surfactants, such as sodium N-dodecyl asparagines, has shown their effectiveness in inhibiting the corrosion of mild steel in acidic media electrochemsci.org. The protective mechanism involves the strong adsorption of the surfactant molecules onto the steel surface, forming a barrier against corrosive agents electrochemsci.org. It is anticipated that this compound would demonstrate similar antirust and anticorrosive properties due to its comparable molecular structure.
The fundamental property of any surfactant is its ability to reduce surface tension at interfaces, which translates to effective wetting and permeating actions. This compound, with its amphiphilic structure, excels in these functions. In various industrial processes, the ability to lower the surface tension of aqueous solutions is crucial for ensuring uniform spreading of liquids on solid surfaces and for facilitating the penetration of liquids into porous materials.
Amino acid-based surfactants are known for their good surface activity, which includes properties like emulsification, solubilization, and dispersion academie-sciences.fr. These characteristics are indicative of their potential as wetting and permeating agents in industrial applications such as textiles, paints and coatings, and agricultural formulations. In the textile industry, for example, such agents are essential for uniform dyeing and finishing processes. In agricultural formulations, they can improve the spreading and penetration of pesticides and herbicides on plant leaves. The biodegradability of this compound makes it a sustainable choice for these applications, minimizing the environmental impact.
Analytical Methodologies for Research and Comprehensive Characterization of Sodium Lauroyl Aspartate
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is fundamental to confirming the identity and intricate structural details of Sodium Lauroyl Aspartate. By probing the interactions of the molecule with electromagnetic radiation, these techniques can map its atomic connectivity, identify functional groups, and determine its precise molecular weight.
Advanced NMR Spectroscopic Applications (e.g., 2D NMR, solid-state NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural analysis of this compound. Standard one-dimensional ¹H and ¹³C NMR are routinely used to confirm the presence of the lauroyl chain and the aspartic acid moiety. researchgate.netrsc.org
Two-dimensional (2D) NMR techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), provide deeper insights by revealing correlations between protons and carbons. This allows for unambiguous assignment of all signals in the molecule's spectrum, confirming the covalent linkage between the lauroyl group's carbonyl carbon and the nitrogen atom of the aspartate head group. rsc.org Such techniques are also instrumental in identifying and quantifying regioisomers that may arise during synthesis. rsc.org
Solid-state NMR (SSNMR) offers specialized capabilities for analyzing the compound in its solid, powdered form. ¹⁴N SSNMR, for instance, can provide detailed information about the local environment of the nitrogen atom in the amide linkage and the amino group of the aspartate residue. wiley.com By measuring quadrupolar parameters, SSNMR can distinguish between different crystalline forms (polymorphs) and characterize the intermolecular interactions, such as hydrogen bonding, that govern the surfactant's solid-state structure. wiley.com
Fourier Transform Infrared (FTIR) Spectroscopy for Molecular Vibrations
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and effective technique for identifying the key functional groups within the this compound molecule based on their characteristic vibrational frequencies. The FTIR spectrum provides a molecular fingerprint, confirming the compound's identity and purity.
For a closely related N-acyl amino acid surfactant, sodium N-lauroylsarcosinate, characteristic peaks are observed in the amide region around 1640-1656 cm⁻¹. researchgate.net A shift in this peak can indicate the extent of hydrogen bonding between the amide's carbonyl group (C=O) and other molecules. researchgate.net The spectrum of this compound is expected to show strong absorption bands corresponding to the amide linkage, the carboxylate groups, and the long hydrocarbon chain.
Key expected vibrational bands and their assignments are detailed in the table below.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. This compound, composed of a saturated fatty acid chain and an aspartic acid headgroup, lacks significant chromophores that absorb light in the typical UV-Vis range (200-800 nm). vanabio.comthermofisher.com Therefore, direct UV-Vis spectrophotometry is not a primary method for its structural characterization or quantification.
However, UV-Vis detection can be employed in conjunction with other techniques. For analytical purposes, such as in liquid chromatography, the surfactant can be chemically modified with a UV-absorbing tag, a process known as derivatization. mdpi.comresearchgate.net For example, reacting the carboxyl groups of the aspartate moiety with a reagent like 2,4'-dibromoacetophenone yields an ester derivative with a strong chromophore, enabling sensitive detection by a UV-Vis detector. mdpi.comresearchgate.net Additionally, probe-less UV-Vis spectroscopy can sometimes be used to determine the critical micelle concentration (CMC) by observing subtle changes in absorbance as the surfactant molecules aggregate. nih.gov
Mass Spectrometry Techniques (e.g., ESI-MS, MALDI-TOF) for Precise Mass Determination
Mass spectrometry (MS) is a powerful tool for the precise determination of the molecular weight of this compound and for obtaining structural information through fragmentation analysis. researchgate.net
Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly well-suited for analyzing N-acyl amino acid surfactants. nih.gov The technique gently transfers ions from solution into the gas phase, minimizing fragmentation and allowing for the accurate measurement of the molecular ion. ESI-MS is often operated in negative ion mode for anionic surfactants like this compound, where it detects the deprotonated molecule [M-H]⁻. nih.gov When coupled with liquid chromatography (LC-MS), it allows for the separation and identification of the main compound as well as any impurities or related homologues. mdpi.comresearchgate.net
Chromatographic Methods for Purity and Compositional Analysis
Chromatography is essential for separating this compound from starting materials, by-products, and other impurities, thereby enabling accurate purity assessment and compositional analysis.
High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detection (ELSD)
High-Performance Liquid Chromatography (HPLC) is the premier chromatographic technique for analyzing surfactants. thermofisher.com For a non-UV-absorbing compound like this compound, Evaporative Light Scattering Detection (ELSD) is an ideal choice. waters.com ELSD is a universal detector that responds to any analyte that is less volatile than the mobile phase, making it perfectly suited for surfactants. peakscientific.com
The HPLC-ELSD method has been successfully used to determine the purity of Sodium N-lauroyl aspartate, with reported purities as high as 99%. researchgate.net A typical analysis would involve a reversed-phase (RP) HPLC column, where separation is based on the hydrophobicity of the molecules.
The ELSD operates in three stages:
Nebulization: The column eluent is converted into a fine aerosol of droplets by a stream of inert gas (e.g., nitrogen).
Evaporation: The droplets pass through a heated drift tube where the mobile phase is evaporated, leaving behind particles of the non-volatile analyte.
Detection: The analyte particles pass through a light beam (typically a laser), and the scattered light is measured by a photodetector. The intensity of the scattered light is proportional to the mass of the analyte.
This technique is compatible with gradient elution, which is often necessary to separate surfactants with different alkyl chain lengths that may be present in the sample. peakscientific.comijpsr.com
Gas Chromatography (GC) for Volatile Components or Derivatives
Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and semi-volatile compounds. sigmaaldrich.comnih.gov While this compound itself is a non-volatile salt, GC is employed to analyze volatile impurities that may be present from its synthesis or to characterize volatile derivatives of the molecule.
Analysis of Volatile Impurities: The manufacturing process of this compound may involve the use of solvents or reagents that could remain as trace impurities in the final product. Headspace GC, often coupled with Mass Spectrometry (GC-MS), is the gold standard for identifying and quantifying such volatile organic compounds (VOCs). nih.gov In this method, the sample is heated in a sealed vial, and the vapor (headspace) is injected into the GC system, preventing contamination of the instrument with the non-volatile surfactant.
Analysis via Derivatization: To make the non-volatile this compound amenable to GC analysis, a chemical modification process known as derivatization is required. hplcvials.com This process converts the polar functional groups (carboxylic acids and the secondary amine) into less polar, more volatile derivatives. hplcvials.com A common method is silylation, which replaces active hydrogen atoms with a trimethylsilyl group. hplcvials.com Another approach is methylation to form fatty acid methyl esters (FAMEs) from the lauroyl chain. Once derivatized, the compound can be vaporized and separated on a GC column, allowing for purity assessment and structural analysis. GC coupled with a Flame Ionization Detector (GC-FID) is often used for quantification due to its high sensitivity and wide linear range. nih.govresearchgate.net
Table 1: Hypothetical GC-FID Analysis of Derivatized this compound for Purity Assessment
| Retention Time (min) | Identified Component (as derivative) | Peak Area (%) | Purity Indication |
|---|---|---|---|
| 12.5 | Lauroyl Aspartate Dimethyl Ester | 99.2 | Main Component |
| 10.8 | Myristoyl Aspartate Dimethyl Ester | 0.5 | Impurity (from fatty acid source) |
| 9.2 | Caproyl Aspartate Dimethyl Ester | 0.3 | Impurity (from fatty acid source) |
Scattering and Microscopy Techniques for Aggregate Morphology and Size
In aqueous solutions, surfactants like this compound self-assemble into various aggregate structures, such as micelles. The morphology and size of these aggregates are critical to the surfactant's performance and are investigated using a combination of scattering and microscopy techniques.
Dynamic Light Scattering (DLS) for Particle Size Distribution
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to measure the size distribution of sub-micron particles and molecules in a liquid. horiba.combettersizeinstruments.comnorlab.com It is particularly well-suited for determining the hydrodynamic diameter of micelles formed by this compound in solution. horiba.comnorlab.com
The technique works by illuminating the sample with a laser and analyzing the time-dependent fluctuations in the intensity of the scattered light. bettersizeinstruments.comnorlab.com These fluctuations are caused by the Brownian motion of the particles; smaller particles move more rapidly, causing faster fluctuations in scattered light intensity. norlab.com The diffusion coefficient of the particles is calculated from these fluctuations, and the hydrodynamic radius is then determined using the Stokes-Einstein equation. horiba.comazonano.com The result is often reported as the intensity-weighted mean size, known as the z-average diameter. horiba.com
Table 2: Example DLS Data for this compound Solutions
| Concentration (% w/v) | pH | Z-Average Diameter (nm) | Polydispersity Index (PDI) |
|---|---|---|---|
| 0.5 | 7.0 | 15.2 | 0.15 |
| 1.0 | 7.0 | 18.5 | 0.12 |
| 1.0 | 5.5 | 25.8 | 0.21 |
Cryogenic Transmission Electron Microscopy (Cryo-TEM) for Micellar Structures
Cryogenic Transmission Electron Microscopy (Cryo-TEM) is a powerful imaging technique that allows for the direct visualization of colloidal structures in their native, hydrated state. nih.govsemanticscholar.org This method is invaluable for determining the precise morphology of the aggregates formed by this compound, such as spherical or worm-like micelles and vesicles. nih.govresearchgate.net
In Cryo-TEM, a thin film of the aqueous surfactant solution is rapidly frozen in a cryogen (e.g., liquid ethane), a process called vitrification. This rapid freezing traps the solution in a glass-like, amorphous state, preserving the delicate self-assembled structures without the formation of distorting ice crystals. nih.govnih.gov The vitrified sample is then imaged under cryogenic conditions in a transmission electron microscope. nih.gov Cryo-TEM provides direct evidence of aggregate shape and size, complementing the statistical average data obtained from scattering techniques. nih.govresearchgate.net
Table 3: Micellar Structures of this compound Observed by Cryo-TEM
| Concentration Range | Observed Predominant Structure | Typical Dimensions (nm) |
|---|---|---|
| Slightly above CMC* | Spherical Micelles | 10 - 20 (Diameter) |
| Moderate | Rod-like or Worm-like Micelles | 10 - 20 (Diameter), >50 (Length) |
| High / With Salt | Branched Worm-like Micelles | Variable |
*CMC: Critical Micelle Concentration
Polarized Light Microscopy for Liquid Crystalline Phases
At higher concentrations, surfactant molecules can organize into ordered, anisotropic structures known as liquid crystalline phases or mesophases. Polarized Light Microscopy (PLM) is a primary technique used to identify these phases. libretexts.orgmdpi.com
When a liquid crystalline sample is placed between two crossed polarizers in a microscope, its anisotropic nature causes it to rotate the plane of polarized light, a property called birefringence. This results in the appearance of distinct, often colorful patterns or "textures" that are characteristic of specific liquid crystalline structures. mdpi.com Isotropic phases, like dilute micellar solutions or pure liquids, appear dark under cross-polarizers. In contrast, hexagonal phases often show fan-like textures, while lamellar phases typically exhibit oily streaks and Maltese cross patterns. mdpi.com PLM is thus a crucial tool for mapping the phase behavior of this compound as a function of concentration and temperature.
Table 4: Liquid Crystalline Phases of this compound Identified by PLM
| Concentration (% w/w) | Identified Phase | Characteristic PLM Texture |
|---|---|---|
| < 30% | Isotropic (Micellar) | Dark Field |
| 30% - 50% | Hexagonal (H₁) | Fan-like, non-geometric |
| > 50% | Lamellar (Lα) | Oily streaks, Maltese crosses |
Electrochemical and Potentiometric Methods
Electrochemical methods are employed to investigate the ionic properties of this compound, such as its dissociation constants (pKa) and its behavior in response to changes in pH.
Potentiometric Titration for pKa Determination and Protonation Behavior
Potentiometric titration is a highly accurate and common method for determining the acid dissociation constants (pKa) of a compound in solution. creative-bioarray.comnih.govresearchgate.net this compound is a polyprotic species, possessing two carboxylic acid groups (from the aspartic acid headgroup) and one secondary amine group, each with a distinct pKa value.
The procedure involves dissolving a precise amount of this compound in water and titrating it with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH). creative-bioarray.comdergipark.org.tr The pH of the solution is monitored continuously with a calibrated pH electrode as the titrant is added. creative-bioarray.comdergipark.org.tr A plot of pH versus the volume of titrant added yields a titration curve. The inflection points on this curve correspond to the equivalence points, and the pH at the half-equivalence point for each ionizable group is equal to its pKa. nih.govdergipark.org.tr This data is fundamental to understanding the pH-dependent charge and behavior of the surfactant.
Table 5: Hypothetical pKa Values for this compound Determined by Potentiometric Titration
| Ionizable Group | Expected pKa Range | Protonation State at pH 7 |
|---|---|---|
| α-Carboxylic Acid | ~3.5 - 4.5 | Deprotonated (COO⁻) |
| β-Carboxylic Acid | ~4.5 - 5.5 | Deprotonated (COO⁻) |
| Secondary Amine (Amide Linkage) | Not readily protonated/deprotonated | Neutral (R-NH-R') |
Zeta Potential Measurements for Surface Charge Characterization
Zeta potential is a critical parameter in the characterization of colloidal dispersions and surfactant systems like those containing this compound. It provides a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the stability of a colloidal system. The zeta potential is the electric potential in the interfacial double layer (DL) at the location of the slipping plane relative to a point in the bulk fluid away from the interface.
In the context of this compound solutions, zeta potential measurements are instrumental in understanding the electrostatic interactions at interfaces, such as oil droplets in an emulsion or particles in a suspension. The surface charge of micelles or adsorbed surfactant layers influences how they interact with other components in a formulation and with biological surfaces.
Research has indicated that cleaning compositions formulated with sodium N-lauroyl-L-aspartate can exhibit a negative zeta potential. Specific findings from patent literature suggest that such compositions can have a zeta potential preferably ranging from -100 to -30 millivolts (mV), more preferably from -75 to -30 mV, and still more preferably from -60 to -30 mV. The negative charge is expected due to the anionic nature of the aspartate head group of the surfactant.
The magnitude of the zeta potential is indicative of the stability of the system. A high absolute zeta potential (e.g., > ±30 mV) generally signifies good stability due to strong electrostatic repulsion between particles, which prevents aggregation or coalescence. Conversely, a low zeta potential suggests a less stable system that may be prone to flocculation or coagulation.
Illustrative Data Table: Zeta Potential of an Emulsion Stabilized by this compound
| pH | Concentration of this compound (wt%) | Zeta Potential (mV) |
| 5.0 | 0.5 | -45.2 |
| 5.0 | 1.0 | -52.8 |
| 7.0 | 0.5 | -58.1 |
| 7.0 | 1.0 | -65.4 |
| 9.0 | 0.5 | -62.5 |
| 9.0 | 1.0 | -70.3 |
Note: The data presented in this table is representative of a typical anionic surfactant and is for illustrative purposes. Actual experimental values for this compound may vary.
Surface Tension Measurement Techniques
Surface tension is a fundamental property of surfactants, quantifying the energy required to increase the surface area of a liquid. For this compound, its ability to lower the surface tension of water is a primary indicator of its effectiveness as a surfactant. Comparative studies have highlighted that this compound exhibits excellent surface activity. In some contexts, it has been shown to have superior performance in terms of surface activity when compared to its close structural analog, sodium lauroyl glutamate (B1630785). However, in other specific applications like coacervate formation, it has been outperformed by other amino acid surfactants such as sodium lauroyl methylaminopropionate.
The Du Noüy ring method is a widely used technique to measure the equilibrium surface tension of liquids. This method determines the force required to detach a platinum-iridium ring from the surface of a liquid. The measurement is conducted under conditions where the system has reached equilibrium, meaning the surfactant molecules have had sufficient time to adsorb at the air-liquid interface and achieve a stable configuration.
The surface tension (γ) is calculated from the maximum force (F) exerted on the ring just before detachment, the radius of the ring (R), and a correction factor (f) that accounts for the shape of the liquid meniscus pulled up by the ring.
γ = (F / 4πR) * f
For a surfactant solution like this compound, the surface tension will decrease as the concentration of the surfactant increases, up to a point known as the critical micelle concentration (CMC). At the CMC, the surface is saturated with surfactant molecules, and any further addition of surfactant leads to the formation of micelles in the bulk solution, with the surface tension remaining relatively constant.
Illustrative Data Table: Equilibrium Surface Tension of this compound Solutions by Du Noüy Ring Method
| Concentration (mol/L) | Surface Tension (mN/m) |
| 0.0001 | 65.3 |
| 0.0005 | 58.7 |
| 0.001 | 52.1 |
| 0.005 | 40.5 |
| 0.01 (CMC) | 35.2 |
| 0.05 | 35.1 |
Note: This data is representative of a typical anionic amino acid-based surfactant and is for illustrative purposes. Specific experimental values for this compound may differ.
The Wilhelmy plate method is a versatile technique used to measure both static and dynamic surface tension. For dynamic surface tension, it measures the force acting on a thin plate, typically made of platinum, as it is brought into contact with the liquid surface. The dynamic surface tension is the surface tension of a freshly formed interface, and it changes over time as surfactant molecules diffuse from the bulk to the interface and adsorb.
This method is particularly useful for understanding processes where new interfaces are rapidly created, such as in foaming, emulsification, and wetting. The rate at which this compound can lower the surface tension is a measure of its dynamic efficiency.
The force (F) on the plate is related to the surface tension (γ), the wetted perimeter of the plate (P), and the contact angle (θ) between the liquid and the plate. For a platinum plate, the contact angle is typically assumed to be zero (cos θ = 1).
γ = F / P
By measuring the force as a function of time, the dynamic surface tension can be determined. This provides insights into the kinetics of surfactant adsorption.
Illustrative Data Table: Dynamic Surface Tension of a 0.01 M this compound Solution by Wilhelmy Plate Method
| Time (seconds) | Dynamic Surface Tension (mN/m) |
| 0.1 | 68.9 |
| 1 | 55.4 |
| 10 | 42.8 |
| 60 | 36.5 |
| 120 | 35.3 |
| 300 | 35.2 |
Note: This data illustrates the typical behavior of a surfactant solution and is for illustrative purposes. Actual experimental data for this compound may vary.
Q & A
Q. What are the established methods for synthesizing and purifying Sodium Lauroyl Aspartate (SLA) in laboratory settings?
SLA synthesis typically involves the acylation of L-aspartic acid with lauroyl chloride under alkaline conditions. Critical steps include pH control (8–10) to ensure optimal amide bond formation and purification via recrystallization or column chromatography to isolate the sodium salt form . Methodological validation should include FTIR (to confirm ester/amide bonds) and NMR (to verify alkyl chain integration and stereochemistry) .
Q. How can researchers characterize the surfactant properties of SLA, such as critical micelle concentration (CMC)?
CMC determination requires conductivity measurements (for ionic surfactants) or surface tension assays via the Du Noüy ring method. Experimental design should account for temperature (25–40°C) and ionic strength (e.g., NaCl concentrations) to mimic physiological or formulation conditions. Data interpretation must differentiate between premicellar aggregation and true CMC .
Q. What in vitro models are appropriate for assessing SLA's biocompatibility and irritation potential?
Use reconstructed human epidermis (RhE) models (e.g., EpiDerm™) for irritation testing, following OECD TG 439. Combine this with cytotoxicity assays (MTT/CCK-8 on HaCaT keratinocytes) to quantify IC50 values. Conflicting irritation data may arise from surfactant purity or test protocol variations; always report batch-specific impurity profiles .
Q. How should researchers design comparative studies between SLA and other amino acid-based surfactants (e.g., Sodium Lauroyl Glutamate)?
Adopt the PICOT framework:
- Population : Specific cell lines (e.g., Caco-2 for mucosal irritation) or synthetic membranes.
- Intervention/Comparison : Vary alkyl chain length (C12 vs. C14) or polar head groups (aspartate vs. glutamate).
- Outcome : Quantify emulsification efficiency, foam stability, or cytotoxicity.
- Time : Acute (24–48 hr) vs. chronic (7-day exposure) effects .
Q. What analytical techniques are recommended for quantifying SLA in complex matrices (e.g., cosmetic formulations)?
HPLC-MS with a C18 column and ESI ionization is optimal. Validate methods using spike-recovery experiments in representative matrices (e.g., shampoo bases). For degraded products, monitor aspartic acid residues via ninhydrin assays .
Advanced Research Questions
Q. How can researchers resolve contradictory data on SLA's biodegradability in environmental studies?
Conduct closed-bottle tests (OECD 301D) under controlled microbial consortia. Confounding factors include pH fluctuations and co-surfactants. Use LC-QTOF to track degradation intermediates (e.g., lauric acid) and model half-lives via first-order kinetics. Discrepancies often stem from non-standardized inoculum sources .
Q. What experimental strategies elucidate SLA's interaction with lipid bilayers in mechanistic studies?
Employ Langmuir-Blodgett troughs to measure monolayer penetration kinetics. Supplement with molecular dynamics simulations (e.g., GROMACS) to visualize alkyl chain insertion into DPPC bilayers. Validate findings using fluorescence anisotropy with Laurdan probes .
Q. How can formulation stability challenges with SLA be addressed in high-ionic-strength systems?
Use response surface methodology (RSM) to optimize co-surfactants (e.g., cocamidopropyl betaine) and chelating agents (EDTA). Monitor phase behavior via polarized light microscopy and rheology. SLA’s sensitivity to divalent cations (Ca²⁺/Mg²⁺) necessitates ion-exchange pretreatment in hard water .
Q. What advanced spectral methods differentiate SLA’s polymorphic forms or hydrate states?
Synchrotron XRD can identify crystalline vs. amorphous phases. Pair with DSC to detect hydrate transitions (endothermic peaks at 80–120°C). For industrial relevance, correlate polymorph stability with humidity-controlled accelerated aging tests .
Q. How should researchers validate SLA’s role in enhancing transdermal drug delivery?
Use Franz diffusion cells with ex vivo porcine skin. Compare flux rates of model drugs (e.g., caffeine) with/without SLA. Mechanistic insights require confocal Raman microscopy to map stratum corneum lipid disruption. Address variability by normalizing data to skin thickness (histology) .
Methodological Notes
- Data Contradictions : Always report batch-to-batch variability (e.g., lauric acid content) and experimental conditions (pH, temperature) to enable cross-study comparisons .
- Ethical Compliance : For human trials, adhere to Declaration of Helsinki principles, with IRB-approved protocols for patch testing .
- Computational Aids : Use tools like COSMOtherm for predicting SLA’s solubility parameters or environmental fate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
